CP-339818
説明
特性
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRISCAPZWLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609671 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185855-91-8 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-339818
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-339818 is a potent and selective, non-peptide small molecule inhibitor of the voltage-gated potassium channel Kv1.3. Its primary mechanism of action involves the blockade of this channel, preferentially by binding to its C-type inactivated state. This targeted inhibition of Kv1.3 has significant downstream effects on T-lymphocyte activation, making this compound a valuable research tool and a potential therapeutic agent for autoimmune disorders. This guide provides a comprehensive overview of the molecular mechanism, selectivity, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: Selective Blockade of the Kv1.3 Channel
The principal mechanism of action of this compound is the potent and selective inhibition of the voltage-gated potassium channel, Kv1.3.[1][2] This channel plays a crucial role in shaping the action potential and maintaining the membrane potential in various cell types, most notably in T-lymphocytes.
Preferential Binding to the C-type Inactivated State
A key feature of this compound's interaction with Kv1.3 is its preferential binding to the C-type inactivated conformation of the channel. C-type inactivation is a slow conformational change that occurs in the channel's selectivity filter upon prolonged depolarization, rendering it non-conductive. By binding to this state, this compound effectively traps the channel in a non-functional conformation, leading to a use-dependent and potent blockade.
Site of Action
This compound is an extracellular blocker of the Kv1.3 channel. Experimental evidence suggests that it binds to the outer vestibule of the channel pore, thereby physically occluding the passage of potassium ions.
Quantitative Data: Selectivity Profile of this compound
The therapeutic potential and utility of a channel blocker are largely defined by its selectivity. This compound exhibits a high degree of selectivity for Kv1.3 over other related potassium channels and other ion channel families.
| Ion Channel | IC50 | Notes |
| Kv1.3 | ~200 nM | Primary target; potent inhibition. |
| Kv1.4 | ~300 nM | Moderate inhibition. |
| Kv1.1 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.1. |
| Kv1.2 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.2. |
| Kv1.5 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.5. |
| Kv1.6 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.6. |
| Kv3.1-4 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv3 family. |
| Kv4.2 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv4.2. |
| HCN1 | 18.9 µM | Inhibition observed at micromolar concentrations.[1][2] |
| HCN4 | 43.4 µM | Inhibition observed at micromolar concentrations.[1][2] |
Functional Consequence: Suppression of T-Lymphocyte Activation
The primary physiological effect of Kv1.3 inhibition by this compound is the suppression of T-lymphocyte activation.[1][2] This is a direct consequence of the channel's role in maintaining the membrane potential required for sustained calcium signaling upon T-cell receptor (TCR) stimulation.
Signaling Pathway of Kv1.3 Blockade in T-Cells
The following diagram illustrates the signaling cascade affected by this compound in T-lymphocytes.
Caption: Signaling pathway of T-cell activation and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is used to measure the inhibitory effect of this compound on Kv1.3 channel currents.
Caption: Workflow for electrophysiological analysis of this compound.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA; pH 7.2.
Procedure:
-
Cells expressing Kv1.3 channels are cultured on coverslips.
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
Membrane potential is clamped at a holding potential of -80 mV.
-
Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward Kv1.3 currents.
-
Baseline currents are recorded.
-
This compound is applied to the external solution at varying concentrations.
-
Currents are recorded in the presence of the compound.
-
The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value.
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of T-lymphocytes following mitogenic stimulation.
Caption: Workflow for T-cell proliferation assay.
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Plate the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a mitogen such as anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters.
-
Measure the amount of incorporated [³H]-thymidine using a scintillation counter. The level of radioactivity is proportional to the extent of cell proliferation.
Intracellular Calcium Imaging
This method is used to visualize the effect of this compound on calcium influx in T-cells following activation.
Caption: Workflow for intracellular calcium imaging.
Procedure:
-
Incubate isolated T-cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove any extracellular dye.
-
Place the cells in a perfusion chamber on a fluorescence microscope.
-
Record the baseline fluorescence intensity.
-
Add this compound to the perfusion solution.
-
Stimulate the cells with a T-cell activator (e.g., anti-CD3 antibody).
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration. The effect of this compound is observed as a reduction in the sustained calcium influx compared to untreated cells.
Conclusion
This compound is a well-characterized, potent, and selective blocker of the Kv1.3 potassium channel. Its mechanism of action, centered on the inhibition of the C-type inactivated state of the channel, leads to a significant suppression of T-lymphocyte activation by disrupting the necessary sustained calcium signaling. This makes this compound an invaluable tool for studying the role of Kv1.3 in immune function and a promising lead compound for the development of novel immunomodulatory therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field.
References
CP-339818: A Technical Guide to its Function as a Kv1.3/Kv1.4 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CP-339818, a non-peptide small molecule that acts as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. This document details the mechanism of action, inhibitory properties, and experimental protocols relevant to the study of this compound. Quantitative data on its potency and selectivity are presented in tabular format for clarity. Furthermore, key signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its biological context and laboratory application.
Introduction
This compound, with the chemical name 1-benzyl-4-pentylimino-1,4-dihydroquinoline, is a significant pharmacological tool for investigating the physiological and pathological roles of Kv1.3 and Kv1.4 channels.[1] Kv1.3 channels are predominantly expressed in the immune system, particularly in T-lymphocytes, where they play a crucial role in regulating calcium signaling, activation, and proliferation.[2][3][4] This has positioned Kv1.3 as a promising therapeutic target for autoimmune diseases.[2][5] Kv1.4 channels are primarily found in the heart and brain and are characterized by their rapid "A-type" inactivation. The ability of this compound to potently block both of these channels makes it a valuable agent for dissecting their distinct and overlapping functions.
Mechanism of Action
This compound exhibits a state-dependent and use-dependent mechanism of action, preferentially blocking the C-type inactivated state of the Kv1.3 channel. This means that the inhibitory effect of this compound is more pronounced when the channel is repeatedly stimulated, leading to an accumulation of channels in the inactivated state. This property allows for a targeted blockade of channels in actively firing cells, such as chronically activated T-lymphocytes in autoimmune conditions.
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound has been characterized against a panel of voltage-gated potassium channels. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its potent activity against Kv1.3 and Kv1.4.
| Ion Channel | IC50 (nM) | Reference(s) |
| Kv1.3 | ~200 | [1][6] |
| Kv1.4 | ~300 | [1] |
| Kv1.1 | Significantly weaker | [6] |
| Kv1.2 | Significantly weaker | [6] |
| Kv1.5 | Significantly weaker | [6] |
| Kv1.6 | Significantly weaker | [6] |
| Kv3.1-4 | Significantly weaker | [6] |
| Kv4.2 | Significantly weaker | [6] |
Signaling Pathway and Experimental Workflow
T-Lymphocyte Activation Signaling Pathway
The role of Kv1.3 in T-lymphocyte activation is critical for a sustained immune response. The following diagram illustrates the signaling cascade and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of this compound on Kv1.3 channels and its functional consequence on T-lymphocyte proliferation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 currents in a suitable cell line.
-
Cell Preparation:
-
Human T-lymphocytes (e.g., Jurkat cell line) or a stable cell line heterologously expressing the human Kv1.3 channel (e.g., Ltk- cells) are cultured under standard conditions.
-
Cells are harvested and resuspended in the extracellular solution for recording.
-
-
Solutions:
-
Internal Pipette Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.
-
External Bath Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.
-
A holding potential of -80 mV is maintained.
-
To elicit Kv1.3 currents, depolarizing voltage steps to +40 mV for 200-400 ms (B15284909) are applied.
-
For studying use-dependent block, a train of depolarizing pulses (e.g., to +40 mV for 50 ms at 1 Hz) is applied.
-
This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept below 0.1%.
-
The drug is applied to the cells via a perfusion system.
-
-
Data Analysis:
-
The peak current amplitude in the presence of different concentrations of this compound is measured and normalized to the control current.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
Use-dependence is assessed by comparing the rate and extent of current inhibition during the pulse train.
-
T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on the proliferation of activated T-lymphocytes.
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Assay Procedure:
-
PBMCs are seeded in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well.
-
T-cell proliferation is stimulated with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL.
-
This compound, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
For the final 6-8 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.
-
Cells are harvested onto glass fiber filters using a cell harvester.
-
The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The proliferation in the presence of this compound is expressed as a percentage of the proliferation in the vehicle control.
-
The IC50 value for the inhibition of proliferation is calculated from the concentration-response curve.
-
Conclusion
This compound is a potent and selective blocker of Kv1.3 and Kv1.4 channels with a well-characterized use-dependent mechanism of action on Kv1.3. Its ability to suppress T-lymphocyte activation and proliferation underscores the critical role of Kv1.3 in immune function and highlights the therapeutic potential of targeting this channel. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other Kv1.3/Kv1.4 modulators in both basic research and drug discovery settings.
References
- 1. Novel nonpeptide agents potently block the C-type inactivated conformation of Kv1.3 and suppress T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CP-339818 (Tofacitinib) in T Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818, more commonly known as tofacitinib, is a potent, orally available small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It plays a significant role in modulating T cell activation, a critical process in the adaptive immune response. Dysregulation of T cell activation is a hallmark of numerous autoimmune diseases and lymphoproliferative disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on T cell function, detailed experimental protocols for studying its activity, and a visual representation of the signaling pathways involved.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
T cell activation, proliferation, and differentiation are heavily dependent on cytokine signaling.[3] Many of these cytokines, particularly those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), rely on the JAK-STAT signaling pathway to transmit signals from the cell surface to the nucleus.[4][5] this compound exerts its immunomodulatory effects by inhibiting JAKs, thereby interfering with this crucial signaling cascade.
The canonical JAK-STAT pathway is initiated upon cytokine binding to its receptor, leading to the activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which governs T cell fate and function.[7]
This compound primarily targets JAK3, which is predominantly expressed in hematopoietic cells and plays a non-redundant role in lymphocyte development and function.[1] It also exhibits inhibitory activity against JAK1 and, to a lesser extent, JAK2.[2] By inhibiting these kinases, this compound effectively blocks the downstream phosphorylation of STAT proteins, thereby preventing the expression of genes required for T cell activation, proliferation, and cytokine production.[8]
Signaling Pathway Diagram
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]
- 7. cusabio.com [cusabio.com]
- 8. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CP-339818: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-339818 is a potent, non-peptide small molecule that has garnered significant interest in the scientific community for its selective blockade of voltage-gated potassium channels, particularly Kv1.3 and Kv1.4. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols used to characterize its activity, presents quantitative data on its potency and selectivity, and illustrates the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
Introduction
Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and play pivotal roles in a diverse range of physiological processes. The Kv1.3 channel, in particular, has emerged as a promising therapeutic target for autoimmune diseases due to its high expression and functional importance in effector memory T-cells. The discovery of selective and potent Kv1.3 channel blockers has been a significant focus of drug discovery efforts. This compound, a compound developed by Pfizer, represents a key milestone in this endeavor. It is a non-peptide molecule that effectively blocks both Kv1.3 and Kv1.4 channels.[1] This guide will delve into the technical aspects of its discovery and characterization.
Discovery and Synthesis
This compound, chemically known as N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, was identified through screening efforts aimed at discovering novel immunomodulatory agents. While the specific, detailed synthesis protocol from the original discovery is not publicly available in the searched literature, the general class of 4-aminoquinoline (B48711) derivatives has been explored for various biological activities. The synthesis of such compounds typically involves the construction of the quinoline (B57606) core followed by the introduction of the side chains at the 1 and 4 positions.
Mechanism of Action
This compound exerts its primary pharmacological effect by blocking the ion-conducting pore of voltage-gated potassium channels. Its inhibitory activity is most pronounced against Kv1.3 and Kv1.4 channels.
Quantitative Data on Channel Inhibition
The inhibitory potency of this compound against various ion channels has been quantified using electrophysiological techniques, primarily the whole-cell patch-clamp method. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Ion Channel | IC50 | Reference |
| Kv1.3 | 200 nM | [1] |
| Kv1.4 | 300 nM | [1] |
| HCN1 | 18.9 µM | [1] |
| HCN4 | 43.4 µM | [1] |
| Kv1.1 | Weaker blocking effects | [1] |
| Kv1.2 | Weaker blocking effects | [1] |
| Kv1.5 | Weaker blocking effects | [1] |
| Kv1.6 | Weaker blocking effects | [1] |
| Kv3.1-4 | Weaker blocking effects | [1] |
| Kv4.2 | Weaker blocking effects | [1] |
Experimental Protocols
The characterization of this compound's activity relies on two key experimental methodologies: whole-cell patch-clamp for assessing ion channel blockade and T-cell proliferation assays to determine its immunomodulatory effects.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of compounds on ion channel activity.
Objective: To measure the inhibitory effect of this compound on Kv1.3 and other voltage-gated potassium channels.
Methodology:
-
Cell Preparation: Human T-lymphocytes or a cell line stably expressing the Kv1.3 channel (e.g., CHO or HEK293 cells) are used. Cells are cultured on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Pipette and Solutions:
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
Voltage steps are applied to elicit Kv currents (e.g., depolarizing pulses from -80 mV to +40 mV).
-
This compound is applied at various concentrations to the external solution, and the resulting inhibition of the potassium current is measured.
-
-
Data Analysis: The peak current amplitude in the presence and absence of the compound is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
T-Cell Proliferation Assay (CFSE-based)
This assay is used to assess the inhibitory effect of this compound on the proliferation of activated T-cells.
Objective: To quantify the anti-proliferative effect of this compound on T-lymphocytes.
Methodology:
-
T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque). T-cells are then purified from the PBMC population.
-
CFSE Staining:
-
Isolated T-cells are washed and resuspended in PBS.
-
Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension at a final concentration of 1-5 µM.
-
The cells are incubated for 10-15 minutes at 37°C.
-
The staining is quenched by adding cold complete RPMI medium.
-
The cells are washed to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
CFSE-labeled T-cells are seeded in a 96-well plate.
-
T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
This compound is added to the wells at various concentrations.
-
-
Incubation: The plate is incubated for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis:
-
The cells are harvested and analyzed by flow cytometry.
-
As cells divide, the CFSE fluorescence intensity is halved in daughter cells.
-
The proliferation of T-cells is measured by the progressive decrease in CFSE fluorescence.
-
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The blockade of Kv1.3 channels by this compound interferes with the signaling cascade required for T-cell activation and proliferation. The following diagram illustrates this pathway.
Caption: T-Cell activation pathway and the inhibitory action of this compound.
Experimental Workflow for T-Cell Proliferation Assay
The following diagram outlines the key steps in assessing the impact of this compound on T-cell proliferation.
Caption: Workflow for assessing T-cell proliferation inhibition by this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of Kv1.3 and Kv1.4 channels in various physiological and pathological processes. Its potent and selective blockade of these channels, particularly the Kv1.3 channel in T-cells, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and similar molecules.
References
CP-339818: A Technical Guide for Studying Ion Channel Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a potent, non-peptide small molecule that has garnered significant interest in the field of ion channel research, particularly for its selective blockade of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in shaping the membrane potential of various cell types, most notably T lymphocytes, making it a key regulator of immune responses. Dysregulation of Kv1.3 channel activity has been implicated in the pathophysiology of several autoimmune diseases, positioning it as a promising therapeutic target. This compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of Kv1.3 and other related ion channels. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its application, and visualizations of its mechanism of action and experimental workflows.
Pharmacological Profile of this compound
This compound exhibits a distinct inhibitory profile, with a marked preference for the Kv1.3 channel. Its mechanism of action involves binding to the C-type inactivated state of the channel, a conformation that is favored during sustained membrane depolarization. This state-dependent blockade contributes to its efficacy in modulating the activity of chronically activated T cells, which are characteristic of autoimmune conditions.
Quantitative Data on Ion Channel Inhibition
The inhibitory potency of this compound has been quantified against a panel of ion channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear overview of its selectivity.
| Ion Channel | IC50 Value | References |
| Kv1.3 | ~200 nM | [1][2][3] |
| Kv1.4 | ~300 nM | [1] |
| HCN1 | 18.9 µM (high Cl-) | [2][3] |
| HCN4 | 43.4 µM (high Cl-) | [2][3] |
| Kv1.1 | Significantly weaker blocking effect | [2][3] |
| Kv1.2 | Significantly weaker blocking effect | [2][3] |
| Kv1.5 | Significantly weaker blocking effect | [2][3] |
| Kv1.6 | Significantly weaker blocking effect | [2][3] |
| Kv3.1-4 | Significantly weaker blocking effect | [1] |
| Kv4.2 | Significantly weaker blocking effect | [1] |
Mechanism of Action: T-Cell Activation Pathway
The primary physiological effect of this compound in the context of immunology is the suppression of T-cell activation. By blocking Kv1.3 channels, this compound disrupts the maintenance of the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) stimulation. This reduction in intracellular calcium concentration attenuates the activation of the calcium-dependent phosphatase, calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). Consequently, the transcription of genes encoding for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is inhibited, leading to a suppression of T-cell proliferation and effector functions.[4][5][6][7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement
This protocol describes the methodology for recording Kv1.3 currents from a suitable mammalian cell line (e.g., HEK293 cells stably expressing human Kv1.3) using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells stably expressing human Kv1.3
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate the HEK293-Kv1.3 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.
-
Record the resulting currents.
-
-
Application of this compound:
-
Prepare the desired concentrations of this compound in the extracellular solution from the stock solution. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
-
Perfuse the recording chamber with the this compound containing solution.
-
Repeat the voltage-step protocol to record Kv1.3 currents in the presence of the compound.
-
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of inhibition to determine the IC50 value.
T-Cell Proliferation Assay using CFSE
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE stock solution (in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle control wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the CFSE fluorescence of the cells using a flow cytometer.
-
-
Data Analysis: Proliferating cells will have undergone cell division, resulting in a halving of the CFSE fluorescence with each division. Quantify the percentage of proliferated cells in each condition and determine the inhibitory effect of this compound.
Conclusion
This compound is a selective and potent blocker of the Kv1.3 potassium channel, making it an indispensable tool for researchers investigating the role of this channel in health and disease. Its ability to suppress T-cell activation highlights its potential as a lead compound for the development of novel immunomodulatory therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of ion channel physiology and its implications for drug discovery.
References
- 1. CP 339818 hydrochloride | CAS 478341-55-8 | CP339818 | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Embrace: A Technical Guide to the CP-339818 Binding Site on Kv1.3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of the binding site of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3. While the precise amino acid interactions remain an active area of investigation, this document synthesizes available data to offer a robust framework for researchers in the field. We will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the complex biological processes involved.
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a range of autoimmune diseases and other conditions. Its role in regulating the membrane potential of T lymphocytes makes it a critical player in the immune response. Small molecule blockers, such as this compound, offer a promising avenue for targeted immunomodulation. Understanding the molecular details of how these compounds interact with the channel is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.
Quantitative Analysis of this compound Interaction with Kv Channels
This compound exhibits a notable selectivity for the Kv1.3 channel. The following table summarizes the available quantitative data on its inhibitory activity against various potassium channels. This data is critical for understanding its selectivity profile and for designing experiments to probe its mechanism of action.
| Channel | IC50 (nM) | Species | Experimental System | Reference |
| Kv1.3 | 200 | Human | Not Specified | [1] |
| Kv1.1 | Weaker blocking effects | Not Specified | Not Specified | [1] |
| Kv1.2 | Weaker blocking effects | Not Specified | Not Specified | [1] |
| Kv1.4 | Blocker | Not Specified | Not Specified | [1] |
| Kv1.5 | Weaker blocking effects | Not Specified | Not Specified | [1] |
| Kv1.6 | Weaker blocking effects | Not Specified | Not Specified | [1] |
| Kv3.1-4 | Weaker blocking effects | Not Specified | Not Specified | [1] |
| Kv4.2 | Weaker blocking effects | Not Specified | Not Specified | [1] |
The Putative Binding Site: A State-Dependent Interaction with the Voltage-Sensing Domain
Current evidence suggests that this compound does not act as a simple pore blocker. Instead, it is proposed to bind to the voltage-sensing domains (VSDs) of the Kv1.3 channel. Each Kv1.3 channel is a tetramer, with each subunit containing a central pore domain and a peripheral VSD. The VSD, which is composed of the S1-S4 transmembrane segments, is responsible for sensing changes in the membrane potential and initiating the conformational changes that lead to channel opening and closing.
Crucially, the binding of this compound is state-dependent , showing a preference for the inactivated state of the channel. This mechanism of action is distinct from many peptide toxins that physically occlude the pore. By binding to the VSD and stabilizing the inactivated conformation, this compound effectively prevents the channel from conducting potassium ions, thereby altering cellular excitability. While the specific amino acid residues that form the binding pocket for this compound within the VSD have not been definitively identified through mutagenesis studies, this model provides a strong foundation for future research.
Experimental Protocols for Elucidating the Binding Site
Identifying the precise binding site of a small molecule like this compound on a complex membrane protein like Kv1.3 requires a multi-pronged approach. Below are detailed methodologies for key experiments that are central to this endeavor.
Site-Directed Mutagenesis Coupled with Electrophysiology
This is the gold-standard technique for identifying critical residues for drug binding.
-
Principle: By systematically mutating individual amino acid residues in the putative binding region (in this case, the VSD of Kv1.3) and then assessing the effect of these mutations on the inhibitory activity of this compound, one can pinpoint the residues that are essential for the interaction. A significant increase in the IC50 value for a particular mutant channel would suggest that the mutated residue is part of the binding site.
-
Methodology:
-
Plasmid Preparation: Obtain a plasmid containing the cDNA for human Kv1.3.
-
Mutagenesis: Introduce point mutations in the regions of the VSD (S1-S4 helices) using a site-directed mutagenesis kit. Design primers to substitute specific amino acid residues with a non-interacting residue, typically alanine (B10760859) ("alanine scanning").
-
Heterologous Expression: Transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the wild-type or mutant Kv1.3 channel constructs. These cells do not endogenously express high levels of Kv1.3, providing a clean background for studying the expressed channels.
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Culture the transfected cells on glass coverslips.
-
Use a micropipette to form a high-resistance seal with the cell membrane (a "gigaseal").
-
Rupture the cell membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).
-
Apply a series of voltage steps to elicit Kv1.3 currents. To study state-dependent binding, use voltage protocols that favor the open and inactivated states of the channel.
-
Perfuse the cells with different concentrations of this compound and measure the resulting inhibition of the Kv1.3 current.
-
Construct dose-response curves for both wild-type and mutant channels to determine their respective IC50 values.
-
-
Data Analysis: Compare the IC50 values of the mutant channels to the wild-type channel. A rightward shift in the dose-response curve and a significantly higher IC50 value for a mutant indicate that the mutated residue is important for this compound binding.
-
Computational Docking and Molecular Dynamics Simulations
Computational modeling can provide valuable insights into the potential binding pose of this compound and guide the design of mutagenesis experiments.
-
Principle: Using the three-dimensional structure of the Kv1.3 channel (or a homology model based on a related channel structure), computational algorithms can predict how a small molecule like this compound might bind to the protein. Molecular dynamics simulations can then be used to assess the stability of the predicted binding pose over time.
-
Methodology:
-
Protein Structure Preparation: Obtain a high-resolution structure of the human Kv1.3 channel, preferably in its inactivated state. If an experimental structure is unavailable, a homology model can be built using the crystal structure of a related voltage-gated potassium channel as a template.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Molecular Docking: Use a docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding poses of this compound within the VSD of the Kv1.3 channel. The program will generate a series of possible binding modes ranked by a scoring function.
-
Molecular Dynamics (MD) Simulations: Take the most promising docked poses and perform MD simulations to evaluate their stability. These simulations model the movement of atoms over time and can reveal whether the ligand remains stably bound to the predicted site.
-
Analysis: Analyze the MD trajectories to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between this compound and specific amino acid residues in the VSD. These residues can then be prioritized for experimental validation using site-directed mutagenesis.
-
Visualizing the Path to Understanding
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships.
Conclusion and Future Directions
The investigation into the binding site of this compound on the Kv1.3 channel highlights a sophisticated mechanism of state-dependent inhibition targeting the voltage-sensing domains. While the precise molecular determinants are yet to be fully elucidated, the framework presented in this guide provides a clear path forward for researchers. The synergistic use of computational modeling and experimental validation through site-directed mutagenesis and electrophysiology will be instrumental in mapping the complete interaction landscape. A definitive understanding of this binding site will not only deepen our knowledge of Kv1.3 channel pharmacology but also pave the way for the development of novel, highly selective immunomodulatory therapies.
References
The Impact of CP-339818 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-339818 is a potent, non-peptide small molecule that has garnered significant interest for its selective blockade of specific voltage-gated potassium (Kv) channels. Primarily known for its high affinity for Kv1.3 and Kv1.4 channels, this compound serves as a critical tool for investigating the physiological roles of these channels in various cell types, including neurons. This technical guide provides an in-depth analysis of the impact of this compound on neuronal excitability, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms. By modulating the activity of key potassium channels, this compound directly influences action potential dynamics, leading to significant alterations in neuronal firing patterns. This document is intended to be a comprehensive resource for researchers exploring the neurophysiological effects of this compound and its potential therapeutic applications.
Core Mechanism of Action: Selective Potassium Channel Blockade
This compound exerts its primary influence on neuronal excitability through the targeted blockade of voltage-gated potassium channels, with a pronounced selectivity for Kv1.3 and Kv1.4.[1][2] These channels are crucial for the repolarization phase of the action potential and for regulating the frequency of neuronal firing.
Table 1: Inhibitory Potency of this compound on Various Ion Channels
| Ion Channel | IC50 Value | Notes |
| Kv1.3 | ~200 nM | High potency; preferentially binds to the C-type inactivated state.[3][4] |
| Kv1.4 | ~300 nM | High potency; blocks the A-type potassium current.[3][4] |
| HCN1 | 18.9 µM (high Cl⁻) | Weaker inhibitory effect compared to Kv1.3/1.4.[1] |
| HCN4 | 43.4 µM (high Cl⁻) | Weaker inhibitory effect compared to Kv1.3/1.4.[1] |
| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | >10 µM | Significantly weaker blocking effects.[1] |
The blockade of Kv1.4 is particularly relevant to neuronal excitability as this channel is a major contributor to the A-type potassium current (IA), a transient outward current that helps to determine the action potential waveform and firing frequency. By inhibiting IA, this compound prolongs the repolarization phase of the action potential, leading to a state of increased excitability.
Quantitative Effects on Neuronal Excitability
Studies on putative nociceptive neurons from trigeminal ganglia have demonstrated the significant impact of this compound on neuronal firing properties.
Table 2: Electrophysiological Effects of this compound on Trigeminal Ganglion Neurons
| Parameter | Control | This compound (1-3 µM) | Percentage Change |
| Number of Action Potentials | (baseline) | Significantly Increased | - |
| Resting Membrane Potential | (baseline) | Depolarized | - |
| Current to Evoke Action Potential | (baseline) | Substantially Decreased | - |
These findings indicate that by blocking key potassium currents, this compound lowers the threshold for action potential generation and promotes repetitive firing, thereby increasing overall neuronal excitability.
Experimental Protocols
The investigation of this compound's effects on neuronal excitability primarily relies on the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents and membrane potential changes in individual neurons.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for performing whole-cell patch-clamp recordings from cultured neurons to assess the impact of this compound.
3.1.1. Solutions
-
Extracellular Solution (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO₄
-
2 mM CaCl₂
-
1.25 mM NaH₂PO₄
-
26.4 mM NaHCO₃
-
10 mM Glucose
-
Continuously bubbled with 95% O₂ / 5% CO₂. pH adjusted to 7.4.
-
-
Intracellular (Pipette) Solution:
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-Na
-
2 mM ATP-Mg
-
10 mM HEPES
-
0.5 mM EGTA
-
pH adjusted to 7.2 with KOH. Osmolarity adjusted to ~290 mOsm.
-
3.1.2. Recording Procedure
-
Cell Preparation: Culture primary neurons or neuronal cell lines on glass coverslips.
-
Recording Setup: Place the coverslip in a recording chamber continuously perfused with aCSF at a rate of 1.5-2 mL/min.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a neuron with the recording pipette under positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition:
-
Current-Clamp Mode: Record the resting membrane potential and inject depolarizing current steps of increasing amplitude (e.g., 500 ms (B15284909) duration) to elicit action potentials. Analyze changes in firing frequency, action potential threshold, and waveform before and after application of this compound.
-
Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -80 mV) and apply depolarizing voltage steps to isolate and record specific ion channel currents (e.g., A-type potassium currents). Analyze the effect of this compound on the amplitude and kinetics of these currents.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of Kv1.3 and Kv1.4 channels in regulating neuronal excitability. Its potent and selective blockade of these channels leads to a clear and quantifiable increase in neuronal firing, primarily by prolonging action potential repolarization and lowering the threshold for spike initiation. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their investigations into neuronal function and pathophysiology. Further studies are warranted to explore the full spectrum of its effects in different neuronal populations and its potential as a modulator of neuronal activity in various neurological conditions.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis [bio-protocol.org]
- 4. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-339818 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a potent and selective non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1] Its mechanism of action involves a use-dependent block, preferentially binding to the C-type inactivated state of the channel.[2][3][4] This property makes this compound a valuable tool for studying the physiological roles of Kv1.3 and Kv1.4, particularly in the context of T-lymphocyte activation and autoimmune diseases where Kv1.3 is a key regulator.[1][5] These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp experiments to characterize its inhibitory effects on Kv1.3 channels.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Channel | Cell Type | Reference |
| IC₅₀ | ~200 nM | Kv1.3 | Human T-lymphocytes | [1] |
| IC₅₀ | ~300 nM | Kv1.4 | Not specified | [1] |
| IC₅₀ | 18.9 µM | HCN1 | Not specified | [1] |
| IC₅₀ | 43.4 µM | HCN4 | Not specified | [1] |
| Selectivity | Significantly weaker block of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 | Various | Not specified | [1] |
Signaling Pathway
Inhibition of T-Lymphocyte Activation by this compound
Caption: Signaling pathway of this compound in T-lymphocytes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in patch-clamp experiments.
Materials:
-
This compound hydrochloride (M.Wt: 340.89 g/mol )
-
Sterile deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
This compound hydrochloride is soluble in water up to 20 mM.
-
To prepare a 10 mM stock solution, dissolve 3.41 mg of this compound hydrochloride in 1 mL of sterile deionized water.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents in T-Lymphocytes
Objective: To record whole-cell Kv1.3 currents from T-lymphocytes and assess the inhibitory effect of this compound.
Materials:
-
Isolated human T-lymphocytes
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound stock solution
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[6][7]
-
Intracellular Solution (in mM): 100 KCl, 40 KF, 1 CaCl₂, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.[6][7]
Procedure:
-
Prepare fresh extracellular and intracellular solutions and filter them through a 0.22 µm filter.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Plate the isolated T-lymphocytes in a recording chamber on the patch-clamp setup and perfuse with the extracellular solution.
-
Fill a patch pipette with the intracellular solution and mount it on the headstage.
-
Approach a T-lymphocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Kv1.3 currents using a suitable voltage protocol (see Protocol 3).
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 200 nM for IC₅₀).
-
Record Kv1.3 currents in the presence of the compound.
-
To study the reversibility of the block, wash out the compound by perfusing with the control extracellular solution.
Protocol 3: Voltage Protocol to Investigate Use-Dependent Block of Kv1.3 by this compound
Objective: To design and implement a voltage-clamp protocol that induces C-type inactivation of Kv1.3 to observe the use-dependent block by this compound.
Procedure:
-
Single Pulse Protocol (for baseline and initial effect):
-
From a holding potential of -80 mV, apply a single depolarizing step to +40 mV for 200-500 ms (B15284909).[9][10][11] This will elicit a characteristic rapidly activating and slowly inactivating Kv1.3 current.
-
Repeat this pulse at a low frequency (e.g., every 30-60 seconds) to allow for full recovery from inactivation between pulses.[8][9]
-
-
Repetitive Pulse Protocol (to demonstrate use-dependency):
-
From a holding potential of -80 mV, apply a train of depolarizing pulses to +40 mV (e.g., 200 ms duration) at a higher frequency (e.g., 1-5 Hz).
-
Observe the current amplitude during the pulse train. In the presence of a use-dependent blocker like this compound, the peak current will progressively decrease with each pulse, demonstrating a cumulative block.
-
Compare the rate and extent of this block at different concentrations of this compound.
-
Experimental Workflow and Logic
Caption: Workflow for a patch-clamp experiment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [nanion.de]
Application Notes and Protocols for CP-339818 (Tofacitinib) in Lymphocyte Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818, also known as Tofacitinib, is a potent inhibitor of Janus kinases (JAKs), playing a crucial role in the modulation of immune responses.[1] It selectively targets JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is essential for the proliferation and differentiation of lymphocytes.[1][2] These application notes provide detailed protocols for assessing the in-vitro effects of this compound on lymphocyte proliferation using two standard methods: tritiated thymidine (B127349) ([3H]-Thymidine) incorporation and Carboxyfluorescein succinimidyl ester (CFSE) dye dilution followed by flow cytometry.
Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] This action blocks the downstream signaling of various cytokines that are critical for lymphocyte activation, proliferation, and function.[1][3] The primary targets, JAK1 and JAK3, are associated with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are pivotal for T-cell and Natural Killer (NK) cell development and homeostasis.[2]
JAK-STAT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and effective doses of this compound from various in-vitro studies.
| Parameter | Target | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| IC50 | JAK3 (cell-free) | - | Kinase Assay | 1 nM | [4][5] |
| IC50 | JAK2 (cell-free) | - | Kinase Assay | 20 nM | [4][5] |
| IC50 | JAK1 (cell-free) | - | Kinase Assay | 112 nM | [4] |
| IC50 | IL-2-mediated proliferation | Human T-cell blasts | [3H]-Thymidine Incorporation | 11 nM | [5] |
| IC50 | Mixed Lymphocyte Reaction | Murine lymphocytes | [3H]-Thymidine Incorporation | 91 nM | [4] |
| Effective Concentration | Inhibition of PHA-stimulated proliferation | Human PBMCs | CFSE Dye Dilution | 100 nM (markedly reduced) | [6][7] |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a prerequisite for both the [3H]-Thymidine and CFSE assays.
Caption: Workflow for the isolation of PBMCs from whole blood.
Materials:
-
Heparinized whole blood
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.[8]
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.[8]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.[8]
-
Wash the collected cells by adding PBS and centrifuging at 300 x g for 5 minutes.[8]
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL for the assay.
Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation
This assay measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[9]
Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
This compound (Tofacitinib) stock solution
-
Phytohemagglutinin (PHA) or other mitogens/antigens
-
[3H]-Thymidine (1 µCi/well)
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of culture medium containing the desired concentrations of this compound or vehicle control.
-
Add 50 µL of culture medium with or without a stimulant (e.g., PHA at 10 µg/mL).[9] Include unstimulated controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[10]
-
Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.[9]
-
Incubate for an additional 8-18 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data is typically expressed as counts per minute (CPM). The stimulation index (SI) can be calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).[9]
Lymphocyte Proliferation Assay using CFSE Dye Dilution
This flow cytometry-based assay tracks cell division by the progressive halving of the fluorescent dye CFSE in daughter cells.[11][12]
Caption: Workflow for the CFSE-based lymphocyte proliferation assay.
Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
CFSE dye stock solution (e.g., 5 mM in DMSO)
-
This compound (Tofacitinib) stock solution
-
Stimulant (e.g., PHA, anti-CD3/CD28 beads)
-
Culture plates (24- or 96-well)
-
Flow cytometer
Procedure:
-
Wash the isolated PBMCs and resuspend them at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[12][13]
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
Resuspend the cells in complete medium and plate them in culture plates.
-
Add the desired concentrations of this compound or vehicle control.
-
Add the stimulant (e.g., PHA or anti-CD3/CD28 beads).
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells. If desired, stain with fluorescently labeled antibodies for specific lymphocyte subsets (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is visualized as a series of peaks with successively lower fluorescence intensity, representing subsequent generations of divided cells.[11]
Data Interpretation and Troubleshooting
-
High Background in [3H]-Thymidine Assay: Ensure that the cells are healthy and not overly stressed during isolation. Check for contamination in the culture medium.
-
Low Proliferation in Controls: Verify the potency of the mitogen/antigen. Ensure optimal cell density and culture conditions.
-
Broad CFSE Peaks: This may indicate asynchronous cell division or cell death. Ensure a uniform and non-toxic staining concentration of CFSE.
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture is non-toxic to the cells (usually <0.1%).
By following these detailed protocols, researchers can effectively evaluate the immunomodulatory properties of this compound on lymphocyte proliferation.
References
- 1. scispace.com [scispace.com]
- 2. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lymphosign.com [lymphosign.com]
- 10. karolinska.se [karolinska.se]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CFSE Proliferation assay. [bio-protocol.org]
- 13. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vitro T Cell Suppression by CP-339818
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, which are critical components of intracellular signaling pathways that regulate immune cell function. By inhibiting JAKs, particularly JAK3 which is predominantly expressed in hematopoietic cells, this compound is expected to suppress T lymphocyte activation, proliferation, and cytokine production. These application notes provide a comprehensive guide for the in vitro characterization of this compound's T cell suppressive activities, leveraging protocols and data from the closely related and well-studied JAK inhibitor, Tofacitinib (CP-690,550), as a reference.
The primary mechanism of action involves the blockade of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade. This pathway is essential for the transduction of signals from numerous cytokines that are pivotal for T cell differentiation and function.
Mechanism of Action: JAK-STAT Signaling Inhibition
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. By inhibiting JAKs, this compound disrupts this cascade, thereby preventing the downstream effects of cytokine signaling in T cells.
Application Notes and Protocols for CP-339818 In Vivo Animal Studies: A Review of Available Data
A comprehensive review of publicly available scientific literature and resources did not yield specific in vivo dosage information or detailed experimental protocols for the compound CP-339818 in animal models. While this compound is identified as a blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4, its application in in vivo settings appears to be limited or not extensively published. This lack of data prevents the creation of detailed, validated application notes and protocols as requested.
One potential reason for the scarcity of in vivo data is a noted lack of selectivity, which may have limited its development and use in animal studies.[1]
Summary of Known Information
While specific in vivo dosages are not available, the following information has been gathered regarding the properties of this compound.
Mechanism of Action
This compound is a small molecule inhibitor that targets the voltage-gated potassium channels Kv1.3 and Kv1.4. These channels play a crucial role in regulating the membrane potential of various cell types, including T-lymphocytes. By blocking these channels, particularly Kv1.3, this compound can modulate T-cell activation, a key process in the immune response.
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of calcium signaling in T-lymphocytes. Inhibition of Kv1.3 channels leads to membrane depolarization, which in turn reduces the electrochemical gradient for calcium influx through channels like the calcium release-activated calcium (CRAC) channel. This dampening of calcium signaling ultimately suppresses T-cell activation and proliferation.
References
Application Notes and Protocols: Preparation of CP-339818 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CP-339818 hydrochloride, a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels.
Chemical and Physical Properties
This compound hydrochloride is a non-peptide antagonist of Kv1.3 and Kv1.4 channels. A comprehensive understanding of its chemical and physical properties is crucial for the accurate preparation of stock solutions and for ensuring its stability.
| Property | Value | Source |
| Molecular Weight | 340.89 g/mol | [1][2][3][4] |
| Formula | C₂₁H₂₄N₂・HCl | [4][5] |
| CAS Number | 478341-55-8 | [2][3][4][5] |
| Purity | ≥98% | [1][5] |
| Appearance | Solid | [5] |
| Solubility in Water | Up to 20 mM | [3] |
| Solubility in DMSO | 62.5 mg/mL (183.34 mM) | [2] |
| Solubility in Ethanol | Slightly soluble (0.1-1 mg/ml) | [5] |
Storage and Stability
Proper storage of this compound hydrochloride in both its powdered and dissolved forms is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes | Source |
| Powder | -20°C | 3 years | [3] | |
| In Solvent (DMSO) | -80°C | 6 months | Sealed storage, away from moisture | [2][6] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed storage, away from moisture | [2][6] |
Experimental Protocols
This section provides detailed protocols for preparing a stock solution of this compound hydrochloride. The choice of solvent will depend on the experimental requirements. Water and DMSO are the most common solvents.
Materials
-
This compound hydrochloride powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol for Preparing a 10 mM Aqueous Stock Solution
This protocol is for the preparation of 1 mL of a 10 mM stock solution in water.
-
Calculate the required mass:
-
Molecular Weight (MW) = 340.89 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW
-
Mass (m) = 0.010 mol/L * 0.001 L * 340.89 g/mol = 0.0034089 g = 3.41 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.41 mg of this compound hydrochloride powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add 1 mL of sterile, high-purity water to the tube containing the powder.
-
Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If necessary, sonication can be used to aid dissolution.[3]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the stability data.
-
Protocol for Preparing a 50 mM DMSO Stock Solution
This protocol is for the preparation of 1 mL of a 50 mM stock solution in DMSO.
-
Calculate the required mass:
-
Molecular Weight (MW) = 340.89 g/mol
-
Desired Concentration (C) = 50 mM = 0.050 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW
-
Mass (m) = 0.050 mol/L * 0.001 L * 340.89 g/mol = 0.0170445 g = 17.04 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 17.04 mg of this compound hydrochloride powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Vortex the tube thoroughly for 2-3 minutes until the compound is completely dissolved. Ultrasonic treatment may be necessary.[2]
-
-
Storage:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound hydrochloride.
Caption: Workflow for this compound Hydrochloride Stock Solution Preparation.
Signaling Pathway Inhibition
This compound hydrochloride is a known inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4. These channels are important in various physiological processes, including the activation of T-lymphocytes.
Caption: Inhibition of Kv1.3/Kv1.4 by this compound Hydrochloride.
Biological Activity
This compound hydrochloride is a potent and selective blocker of Kv1.3 and Kv1.4 channels.[4][6] It has been shown to suppress human T-cell activation, indicating that blockade of Kv1.3 is sufficient to inhibit this process.[6] The IC₅₀ values for channel inhibition are approximately 200 nM for Kv1.3 and 300 nM for Kv1.4.[6] It displays significantly weaker effects on other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6.[5] this compound hydrochloride has also been shown to inhibit HCN channels.[2][6]
References
Application Notes and Protocols for Tofacitinib (CP-690,550) in Autoimmune Disease Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tofacitinib (CP-690,550), a Janus kinase (JAK) inhibitor, in preclinical autoimmune disease research models. Tofacitinib is a potent inhibitor of the JAK-STAT signaling pathway, which is critical in the pathogenesis of various inflammatory and autoimmune disorders.[1][2][3]
Mechanism of Action
Tofacitinib functions as a selective inhibitor of the Janus kinase family of enzymes, with particular potency against JAK1 and JAK3.[1][4] This inhibition disrupts the signaling of multiple cytokines that are pivotal for lymphocyte activation, proliferation, and function.[4] By blocking the JAK-STAT pathway, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the transcription of genes involved in inflammation and immune responses.[2][5]
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of Tofacitinib against various JAK combinations.
| Target Kinase Combination | IC50 (nM) |
| JAK1/JAK3 | 56 |
| JAK1/JAK2 | 406 |
| JAK2/JAK2 | 1377 |
Data sourced from Pfizer's clinical pharmacology data for XELJANZ® (tofacitinib)[5]
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and Tofacitinib's mechanism of action.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Tofacitinib against specific JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Tofacitinib (CP-690,550)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Plate reader capable of detecting phosphorylation (e.g., using a phosphospecific antibody and a colorimetric or fluorescent readout)
Procedure:
-
Prepare serial dilutions of Tofacitinib in the assay buffer.
-
In a 96-well plate, add the JAK enzyme, the peptide substrate, and the various concentrations of Tofacitinib or vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the level of substrate phosphorylation using an appropriate method (e.g., ELISA-based with a phosphotyrosine-specific antibody).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each Tofacitinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Tofacitinib concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rodents
This protocol describes a common model to evaluate the efficacy of Tofacitinib in a preclinical model of rheumatoid arthritis.[6][7][8]
Animals:
-
DBA/1 mice or Lewis rats, 8-10 weeks old.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Tofacitinib (CP-690,550)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize animals with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, boost the animals with an emulsion of bovine type II collagen and IFA via a similar injection.
-
-
Tofacitinib Administration:
-
Begin dosing with Tofacitinib or vehicle control on a prophylactic (e.g., starting from day 0 or 21) or therapeutic (e.g., starting after the onset of clinical signs of arthritis) regimen.
-
Administer Tofacitinib orally (e.g., via gavage) once or twice daily at a predetermined dose range (e.g., 1-30 mg/kg).
-
-
Clinical Assessment:
-
Monitor the animals daily for the onset and severity of arthritis.
-
Score each paw for inflammation, swelling, and redness on a scale of 0-4. The maximum clinical score per animal is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis (e.g., on day 35-42):
-
Collect blood samples for analysis of inflammatory markers (e.g., C-reactive protein, cytokines) and anti-collagen antibodies.
-
Euthanize the animals and collect the paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Process the joints for histology and stain with H&E and Safranin O.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Therapeutic Rationale Diagram
Caption: Therapeutic rationale for Tofacitinib in autoimmune diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 4. Page loading... [guidechem.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. inotiv.com [inotiv.com]
- 7. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with CP-339818
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] Due to the crucial role of Kv1.3 in regulating T-lymphocyte activation and proliferation, this compound has emerged as a valuable pharmacological tool for studying immune responses and as a potential therapeutic agent for autoimmune disorders.[1][2][3] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, with a focus on whole-cell patch-clamp recordings of Kv1.3 channels.
Mechanism of Action
This compound preferentially binds to the C-type inactivated state of the Kv1.3 channel, effectively blocking the potassium ion flow.[1][2] This blockade leads to membrane depolarization, which in turn reduces the driving force for calcium influx through calcium release-activated calcium (CRAC) channels, a critical step in T-cell activation.[2][4] At higher concentrations, this compound also inhibits HCN1 and HCN4 channels.[1][2]
Data Presentation
Table 1: Inhibitory Activity of this compound on Various Ion Channels
| Target Ion Channel | IC₅₀ | Reference |
| Kv1.3 | 200 nM | [1][2] |
| Kv1.4 | ~300 nM | [1][2] |
| HCN1 (high Cl⁻) | 18.9 µM | [1][2] |
| HCN4 (high Cl⁻) | 43.4 µM | [1][2] |
Table 2: Selectivity Profile of this compound
| Ion Channel | Effect | Reference |
| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Weaker blocking effects | [1][2] |
Mandatory Visualizations
Caption: Signaling pathway of T-cell activation and the inhibitory role of this compound.
Caption: Experimental workflow for electrophysiological recording with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: this compound hydrochloride is soluble in water up to 20 mM and in DMSO. For a concentrated stock solution, dissolve in DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution in DMSO.
-
Storage: Aliquot the stock solution and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Cell Preparation
-
Cell Lines: Jurkat T-cells, which endogenously express Kv1.3 channels, are a suitable model.[5][6][7] Alternatively, primary T-lymphocytes or cell lines heterologously expressing Kv1.3 (e.g., HEK293 or CHO cells) can be used.
-
Culture: Culture cells according to standard protocols. For suspension cells like Jurkat, they can be transferred to a recording chamber for immediate use. For adherent cells, plate them on coverslips coated with an appropriate substrate (e.g., poly-L-lysine) 24-48 hours before the experiment.
Solutions for Whole-Cell Patch-Clamp Recording
Table 3: Composition of Electrophysiology Solutions
| Component | Extracellular Solution (mM) | Intracellular Solution (mM) |
| NaCl | 140 | - |
| KCl | 2.8 | - |
| K-Aspartate | - | 145 |
| MgCl₂ | 2 | 1 |
| CaCl₂ | 1 | 0.3 |
| HEPES | 10 | 10 |
| Glucose | 11 | - |
| EGTA | - | 2.2 |
| pH | 7.2 (with NaOH) | 7.1 (with KOH) |
| Osmolarity (mOsm) | ~300 | ~290 |
Note: Solution compositions can be adjusted based on experimental requirements. For isolating K⁺ currents, Na⁺ in the extracellular solution can be replaced with N-methyl-D-glucamine (NMDG).
Whole-Cell Voltage-Clamp Protocol for Kv1.3 Currents
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Position the pipette near the target cell and apply positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Set the holding potential to -80 mV.
-
To elicit Kv1.3 currents, apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 200-500 ms.
-
Allow a sufficient inter-pulse interval (e.g., 20-60 seconds) for the channels to recover from inactivation.
-
-
Application of this compound:
-
Record stable baseline Kv1.3 currents for several minutes.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the compound until a steady-state block is achieved.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
Whole-Cell Current-Clamp Protocol for T-Cell Membrane Potential
-
Establish Whole-Cell Configuration: Follow the same procedure as for voltage-clamp.
-
Data Acquisition:
-
Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.
-
To study the effect of this compound on membrane potential, record the baseline resting membrane potential.
-
Inject current steps to evoke action potentials or observe membrane potential oscillations. In T-lymphocytes, membrane potential can oscillate upon depolarization.[8][9]
-
-
Application of this compound:
-
Perfuse the chamber with this compound-containing extracellular solution.
-
Record the changes in resting membrane potential and the cell's response to current injections. Blockade of Kv1.3 by this compound is expected to cause membrane depolarization.
-
Data Analysis
-
Voltage-Clamp Data:
-
Measure the peak outward current at each voltage step before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration to construct a dose-response curve and determine the IC₅₀ value.
-
Analyze the effects of this compound on the voltage-dependence of activation and inactivation.
-
-
Current-Clamp Data:
-
Measure the resting membrane potential before and after drug application.
-
Analyze changes in the frequency, amplitude, and threshold of action potentials or membrane potential oscillations.
-
Troubleshooting
-
No Gigaohm Seal: Ensure the pipette tip is clean and the cell membrane is healthy. Adjust pipette resistance if necessary.
-
Unstable Recording: Check for leaks in the seal or perfusion system. Ensure proper grounding to minimize electrical noise.
-
No Drug Effect: Verify the concentration and application method of this compound. Ensure the compound has not degraded. Consider the voltage-dependence of the block.
-
Cell Swelling or Shrinking: Check and adjust the osmolarity of the intracellular and extracellular solutions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Kv1.3 Channels in Human Jurkat T Cells by Xanthohumol and Isoxanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Activity of Voltage- and Ca2+-Dependent Potassium Channels in Leukemic T Cell Lines: Jurkat Cells Represent an Exceptional Case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Oscillating and triggering properties of T cell membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with the JAK Inhibitor CP-339818 (Tofacitinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818, also known as Tofacitinib (CP-690,550), is a potent inhibitor of Janus kinases (JAKs), with particular selectivity for JAK1 and JAK3.[1][2] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors that are essential for T lymphocyte development, activation, and differentiation.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and T-cell malignancies, making JAK inhibitors like this compound valuable tools for therapeutic intervention and immunological research.[1][5]
Flow cytometry is a powerful technique for the multi-parameter analysis of individual cells within a heterogeneous population. It is an indispensable tool for elucidating the effects of pharmacological agents, such as this compound, on T-cell subsets. This document provides detailed application notes and experimental protocols for the analysis of T cells treated with this compound using flow cytometry. The protocols cover T-cell isolation, in vitro treatment, and staining for key surface and intracellular markers to assess activation, proliferation, and cytokine production.
Principle of Assay
This protocol describes an in vitro assay to quantify the immunological effects of this compound on human T cells. Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and stimulated to induce T-cell activation. Concurrently, cells are treated with varying concentrations of this compound. The activation status, proliferation, and cytokine expression of T-cell subsets are then assessed by flow cytometry using fluorescently-labeled antibodies against specific cellular markers. By comparing the expression of these markers on treated versus untreated cells, the efficacy of this compound in modulating T-cell function can be determined.
Data Presentation
The following tables summarize illustrative quantitative data from a representative experiment assessing the effect of this compound on key T-cell activation markers and cytokine production.
Table 1: Effect of this compound on T-Cell Activation Marker Expression
| Treatment Group | Concentration (nM) | % CD69+ of CD4+ T Cells | % CD25+ of CD4+ T Cells | % CD69+ of CD8+ T Cells | % CD25+ of CD8+ T Cells |
| Unstimulated Control | 0 | 2.5 ± 0.8 | 5.1 ± 1.2 | 1.8 ± 0.5 | 4.3 ± 0.9 |
| Stimulated Control (Anti-CD3/CD28) | 0 | 75.3 ± 5.6 | 80.1 ± 6.2 | 68.9 ± 4.9 | 72.5 ± 5.1 |
| This compound | 10 | 62.1 ± 4.8 | 68.5 ± 5.3 | 55.4 ± 4.1 | 60.1 ± 4.5 |
| This compound | 100 | 35.8 ± 3.1 | 42.3 ± 3.8 | 29.7 ± 2.5 | 35.6 ± 3.0 |
| This compound | 1000 | 10.2 ± 1.5 | 15.7 ± 2.1 | 8.9 ± 1.2 | 12.4 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Proliferation and Cytokine Production in Stimulated T Cells
| Treatment Group | Concentration (nM) | % Proliferated CD4+ T Cells (CFSE low) | % IFN-γ+ of CD4+ T Cells | % IL-2+ of CD4+ T Cells | % Proliferated CD8+ T Cells (CFSE low) | % IFN-γ+ of CD8+ T Cells |
| Unstimulated Control | 0 | 1.2 ± 0.4 | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.9 ± 0.3 | 0.3 ± 0.1 |
| Stimulated Control (Anti-CD3/CD28) | 0 | 85.6 ± 7.1 | 30.2 ± 2.9 | 45.8 ± 4.1 | 90.3 ± 6.8 | 55.1 ± 4.7 |
| This compound | 10 | 70.3 ± 6.2 | 22.5 ± 2.1 | 35.1 ± 3.5 | 75.8 ± 6.1 | 42.3 ± 3.9 |
| This compound | 100 | 41.9 ± 3.8 | 10.8 ± 1.5 | 18.7 ± 2.2 | 45.2 ± 4.0 | 20.7 ± 2.5 |
| This compound | 1000 | 5.7 ± 1.1 | 2.1 ± 0.6 | 4.3 ± 0.9 | 6.8 ± 1.3 | 3.9 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the isolation of PBMCs from whole blood, which will serve as the source of T cells for the subsequent experiments.
Materials:
-
Whole blood collected in heparin-containing tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a fresh 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma and platelet layers.
-
Collect the distinct white layer of PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.[6]
Protocol 2: T-Cell Stimulation and Treatment with this compound
This protocol describes the in vitro stimulation of T cells within the PBMC population and their simultaneous treatment with this compound.
Materials:
-
Isolated PBMCs at 1 x 10^6 cells/mL
-
96-well round-bottom tissue culture plate
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (Tofacitinib) stock solution (e.g., in DMSO)
-
Complete RPMI 1640 medium
-
Humidified 37°C, 5% CO2 incubator
Procedure:
-
For plate-bound stimulation: Coat the wells of a 96-well plate with 50 µL of anti-CD3 antibody (1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.[7] Before use, wash the wells twice with sterile PBS.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 nM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Plate 1 x 10^5 PBMCs (100 µL) per well into the 96-well plate.[6]
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
For plate-bound stimulation: Add 50 µL of soluble anti-CD28 antibody (1-5 µg/mL) to the wells. For soluble stimulation: Add a pre-titered optimal concentration of both anti-CD3 and anti-CD28 antibodies.
-
Include unstimulated control wells that receive neither the inhibitor nor stimulation antibodies.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the downstream application (24-48 hours for activation markers, 72 hours for proliferation).[6]
Protocol 3: Flow Cytometry Staining for Surface Markers
This protocol details the staining of cell surface markers to identify T-cell subsets and assess their activation status.
Materials:
-
Treated and control cells from Protocol 2
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorescently-labeled antibodies against:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD69 (Early activation marker)
-
CD25 (Late activation marker)
-
-
96-well V-bottom plate or FACS tubes
-
Centrifuge
Procedure:
-
After incubation, gently resuspend the cells and transfer them to a V-bottom 96-well plate or FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]
-
Wash the cells once with 200 µL of PBS.
-
Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature in the dark.[6]
-
Wash the cells with 200 µL of Flow Cytometry Staining Buffer.
-
Prepare a cocktail of the fluorescently-labeled antibodies at their pre-determined optimal concentrations in Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C in the dark.[6]
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for acquisition.
-
Acquire the samples on a flow cytometer.
Protocol 4: Intracellular Staining for Cytokines
This protocol is for the detection of intracellular cytokines and requires a protein transport inhibitor to be added during the final hours of cell culture.
Materials:
-
Cells from Protocol 2
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow Cytometry Staining Buffer
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorescently-labeled antibodies for intracellular targets (e.g., IFN-γ, IL-2)
Procedure:
-
Approximately 4-6 hours before the end of the incubation period (from Protocol 2), add a protein transport inhibitor to each well according to the manufacturer's instructions.
-
Following the full incubation, harvest and stain for surface markers as described in Protocol 3, steps 1-7.
-
After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Permeabilization Wash Buffer.
-
Prepare a cocktail of fluorescently-labeled intracellular antibodies in Permeabilization Wash Buffer.
-
Resuspend the cell pellet in 50 µL of the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Permeabilization Wash Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for acquisition.
-
Acquire the samples on a flow cytometer.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of T cells.
References
- 1. longdom.org [longdom.org]
- 2. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT pathway directed therapy of T-cell leukemia/lymphoma: inspired by functional and structural genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the JAK/STAT Pathway in T Cell Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
CP-339818: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a potent, non-peptide, voltage-gated potassium channel blocker with significant selectivity for Kv1.3 and Kv1.4 channels.[1][2] These channels are crucial regulators of neuronal excitability, action potential duration, and neurotransmitter release. Furthermore, Kv1.3 channels are highly expressed in microglia, the resident immune cells of the central nervous system, and are implicated in neuroinflammatory processes, including those associated with Alzheimer's disease.[3][4] This makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of Kv1.3 and Kv1.4 channels in the nervous system.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological properties, experimental protocols for its use in electrophysiology and immunohistochemistry, and visualizations of relevant signaling pathways and experimental workflows.
Pharmacological Data
This compound exhibits a distinct selectivity profile for various potassium channels. The following table summarizes its inhibitory concentrations (IC50) across a range of channels, providing a reference for experimental design and data interpretation.
| Target Channel | IC50 | Notes |
| Kv1.3 | ~200 nM | Preferentially binds to the C-type inactivated state of the channel.[1][2] |
| Kv1.4 | ~300 nM | One of the most potent known blockers for this channel. |
| HCN1 | 18.9 µM | Inhibition is voltage-dependent. |
| HCN4 | 43.4 µM | Inhibition is voltage-dependent. |
| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Significantly weaker blocking effects | High concentrations may be required for inhibition. |
Application in Neuroscience Research
The blockade of Kv1.3 and Kv1.4 channels by this compound has several key applications in neuroscience research:
-
Modulation of Neuronal Excitability: By blocking outward potassium currents, this compound can increase neuronal excitability, leading to changes in firing frequency and action potential waveform. This is useful for studying the role of these channels in regulating neuronal firing patterns.
-
Investigation of Neurotransmitter Release: Kv1 channels are often localized to presynaptic terminals and play a role in regulating the duration of the action potential invading the terminal, thereby influencing neurotransmitter release. This compound can be used to dissect the contribution of Kv1.3 and Kv1.4 to this process.
-
Studying Neuroinflammation: Given the high expression of Kv1.3 in activated microglia, this compound is a valuable tool to investigate the role of these channels in microglial activation, cytokine release, and their contribution to neuroinflammatory conditions.[3][4]
Experimental Protocols
Ex Vivo Electrophysiology: Brain Slice Preparation and Patch-Clamp Recording
This protocol describes the preparation of acute brain slices and subsequent whole-cell patch-clamp recording to study the effects of this compound on neuronal excitability.
Materials:
-
Animals: Adult mice or rats.
-
Solutions:
-
Ice-cold sucrose-based artificial cerebrospinal fluid (aCSF) for slicing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 dextrose, bubbled with 95% O2/5% CO2.
-
Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose, bubbled with 95% O2/5% CO2.
-
Intracellular solution (for voltage-clamp, in mM): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Na2-phosphocreatine (pH adjusted to 7.25 with CsOH).
-
Intracellular solution (for current-clamp, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Na2-phosphocreatine (pH adjusted to 7.25 with KOH).
-
-
Equipment: Vibratome, patch-clamp rig with amplifier and digitizer, microscope with DIC optics, perfusion system.
Protocol:
-
Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). Perform transcardial perfusion with ice-cold, oxygenated sucrose-based aCSF.
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on the vibratome stage. Cut coronal or sagittal slices (typically 300 µm thick) in ice-cold, oxygenated sucrose-based aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber containing recording aCSF bubbled with 95% O2/5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using DIC optics.
-
Establish a whole-cell patch-clamp configuration in either voltage-clamp or current-clamp mode.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections).
-
Bath-apply this compound at the desired concentration (e.g., 200-500 nM) to the recording aCSF and record the changes in neuronal properties.
-
Immunohistochemistry for Kv1.3 in Brain Tissue
This protocol outlines the procedure for localizing Kv1.3 channels in paraffin-embedded brain tissue sections.
Materials:
-
Tissue: Formalin-fixed, paraffin-embedded brain sections.
-
Antibodies:
-
Reagents: Xylene or a safer alternative for deparaffinization, graded ethanol (B145695) series, antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0), blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100), DAPI for nuclear staining, mounting medium.
-
Equipment: Microscope with fluorescence capabilities.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in sodium citrate buffer at 95-100°C for 20-30 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against Kv1.3 (and co-staining antibodies like anti-Iba1 or anti-GFAP) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Signaling Pathway of Neuronal Excitability Modulation by this compound
Caption: Mechanism of this compound action on neuronal excitability.
Experimental Workflow for Electrophysiological Recording
Caption: A typical workflow for studying this compound effects using brain slice electrophysiology.
Logical Relationship of Kv1.3 in Neuroinflammation
Caption: The role of Kv1.3 in neuroinflammation and the inhibitory effect of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. CP 339818 hydrochloride | CAS 478341-55-8 | CP339818 | Tocris Bioscience [tocris.com]
- 3. Potassium Channel Kv1.3 Is Highly Expressed by Microglia in Human Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium channel Kv1.3 is highly expressed by microglia in human Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in the Presence of CP-339818
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and muscle contraction.[1] The ability to measure and manipulate intracellular Ca²⁺ dynamics is fundamental to understanding cell signaling in both physiological and pathological states. Calcium imaging, a technique that utilizes fluorescent indicators, allows for the real-time visualization of these dynamics in live cells.[2][3][4]
CP-339818 is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[5][6][7][8] It preferentially binds to the C-type inactivated state of the Kv1.3 channel, thereby inhibiting potassium efflux.[6][7] In immune cells, particularly T-lymphocytes, Kv1.3 channels play a critical role in maintaining the negative membrane potential required for sustained calcium influx upon activation.[5][9] By blocking these channels, this compound causes membrane depolarization, which in turn reduces the electrochemical driving force for Ca²⁺ entry through store-operated Ca²⁺ channels (e.g., CRAC channels), ultimately suppressing T-cell activation.[3][5][10]
These application notes provide a framework for using this compound as a tool to modulate and study Ca²⁺ signaling pathways in various cell types. The protocols detail methods for imaging intracellular Ca²⁺ changes in response to the blockade of Kv1.3/1.4 channels by this compound.
Data Presentation: Expected Effects of this compound on Calcium Dynamics
The following tables summarize hypothetical, yet plausible, quantitative data based on the known mechanism of action of this compound. These tables are intended to serve as a guide for expected experimental outcomes.
Table 1: Effect of this compound on Sustained Calcium Influx in Activated T-Lymphocytes
| Treatment Group | Peak [Ca²⁺]i Amplitude (nM) | Sustained [Ca²⁺]i Plateau (nM) | Percent Inhibition of Sustained Ca²⁺ Entry |
| Vehicle Control | 550 ± 45 | 350 ± 30 | N/A |
| This compound (200 nM) | 540 ± 50 | 150 ± 25 | ~57% |
| This compound (500 nM) | 535 ± 48 | 90 ± 20 | ~74% |
Table 2: Effect of this compound on Depolarization-Induced Calcium Transients in Excitable Cells (e.g., Neurons, Pancreatic β-cells)
| Treatment Group | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i Amplitude (nM) upon KCl stimulation | Frequency of Spontaneous Ca²⁺ Transients (Events/min) |
| Vehicle Control | 100 ± 10 | 850 ± 70 | 1.5 ± 0.5 |
| This compound (5 µM) | 120 ± 15 | 870 ± 80 | 4.0 ± 0.8 |
Signaling Pathways and Experimental Workflow
Signaling Pathway: T-Lymphocyte Activation
The following diagram illustrates the signaling cascade in T-lymphocytes, showing how Kv1.3 channel blockade by this compound interferes with sustained calcium signaling.
References
- 1. A-Type KV Channels in Dorsal Root Ganglion Neurons: Diversity, Function, and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium and calcium channels in different nerve cells act as therapeutic targets in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different calcium influx characteristics upon Kv1.3 and IKCa1 potassium channel inhibition in T helper subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The functional network of ion channels in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kv1.3 inhibition attenuates neuroinflammation through disruption of microglial calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-339818 solubility and stability in culture media
This technical support center provides guidance on the solubility and stability of CP-339818 for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful use of this compound in your experiments.
Solubility Data
The solubility of this compound can vary based on the solvent and storage conditions. The following tables summarize the available quantitative data for this compound hydrochloride.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes |
| Water | 20 mM | Sonication is recommended.[1] |
| DMSO | 62.5 mg/mL (183.34 mM) | Requires ultrasonic treatment. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[2] |
| Ethanol | Slightly soluble (0.1-1 mg/ml) | [3] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability Period | Notes |
| Solid (Powder) | Room Temperature | ≥ 4 years | [3][4] |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months - 1 year | Sealed storage, away from moisture.[1][2] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[2] |
Experimental Protocols
Protocol for Preparing Stock Solutions
To ensure accurate and reproducible results, it is crucial to prepare stock solutions of this compound correctly.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube for 1-2 minutes to initially mix the compound.
-
Place the tube in an ultrasonic bath for 15-30 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
-
Sterilization (Optional): If required for your cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use or -20°C for short-term use, protected from light and moisture.[2]
Troubleshooting and FAQs
This section addresses common issues and questions that may arise when working with this compound in cell culture.
Q1: My this compound is not dissolving completely in my culture medium. What should I do?
A1: Direct dissolution of this compound in aqueous culture media is not recommended due to its limited water solubility. Always prepare a concentrated stock solution in a suitable organic solvent like DMSO first.[2] When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try the following:
-
Pre-warm the culture medium: Warming the medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Increase the dilution factor: Use a more concentrated stock solution to minimize the volume added to the culture medium.
-
Vortex immediately after dilution: Gently vortex the medium immediately after adding the stock solution to ensure rapid and uniform dispersion.
Q2: I observe precipitation in my culture plate after incubating with this compound. How can I prevent this?
A2: Precipitation of this compound in the culture medium over time can be due to its limited stability in aqueous environments or interactions with media components.
-
Perform a solubility test: Before starting your main experiment, test the solubility of your desired final concentration of this compound in your specific culture medium. Prepare the diluted solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for precipitation at different time points.
-
Reduce the final concentration: If precipitation is observed, consider using a lower final concentration of the compound.
-
Refresh the medium: For long-term experiments, it may be necessary to refresh the culture medium containing this compound periodically to maintain the desired effective concentration.
Q3: How should I store my this compound stock solution?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored in tightly sealed, light-protected aliquots at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q4: Is this compound a JAK inhibitor?
A4: No, this compound is not a JAK (Janus kinase) inhibitor. It is a potent and selective blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[3][4][5] It has significantly weaker effects on other Kv channels.[2][3]
Visual Guides
Experimental Workflow for Assessing Solubility and Stability
Caption: A flowchart outlining the steps to assess the solubility and stability of this compound in a specific cell culture medium.
Signaling Pathway Context: Kv1.3 in T-Cell Activation
Caption: The role of the Kv1.3 potassium channel in T-cell activation and its inhibition by this compound.
References
Technical Support Center: Optimizing CP-339818 Concentration for In Vitro Assays
Welcome to the technical support center for CP-339818. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1] By inhibiting Kv1.3, it suppresses the efflux of potassium ions (K+) from T-lymphocytes. This is crucial for maintaining the negative membrane potential required for sustained calcium (Ca2+) influx upon T-cell receptor (TCR) activation. The sustained increase in intracellular calcium is a critical signal for T-cell activation, proliferation, and cytokine production.[1][2][3]
Q2: In which T-cell subsets is this compound expected to be most effective?
A2: this compound is expected to be most effective in T-cell subsets that predominantly rely on Kv1.3 channels for their activation. Effector memory T-cells (TEM) upregulate the expression of Kv1.3 channels upon activation and are therefore highly dependent on them for calcium signaling and cytokine production. In contrast, naïve (TN) and central memory (TCM) T-cells show a greater reliance on the KCa3.1 calcium-activated potassium channel.[2] Therefore, this compound will have a more pronounced inhibitory effect on the function of effector memory T-cells.
Q3: What is the recommended starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on its IC50 values for Kv1.3, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific experimental conditions.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound hydrochloride is soluble in water up to 20 mM. For cell-based assays, it is common to prepare a high-concentration stock solution in a sterile solvent like water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue 1: Low or no inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Compound Degradation | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Subset Specificity | Confirm the T-cell subset you are using. This compound is most effective on effector memory T-cells which have higher Kv1.3 expression.[2] |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in T-cell activation, proliferation, or cytokine release. Optimize stimulation conditions. |
Issue 2: High background or cytotoxicity observed in the assay.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects or direct cytotoxicity. Perform a cytotoxicity assay to determine the maximum non-toxic concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%). Include a vehicle control in your experiments. |
| Cell Health | Ensure your cells are healthy and viable before starting the experiment. Poor cell health can increase susceptibility to compound toxicity. |
Issue 3: Precipitation of this compound in the culture medium.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Media | Although water-soluble, high concentrations in complex media can sometimes lead to precipitation. Prepare the final dilution in pre-warmed (37°C) media and mix gently. |
| Incorrect Dilution Method | Avoid adding a small volume of highly concentrated stock directly into a large volume of cold media. Perform serial dilutions. |
Quantitative Data
Table 1: Inhibitory Potency of Kv1.3 Blockers in In Vitro Assays
| Compound | Assay | Cell Type | IC50 | Reference |
| This compound | Kv1.3 Channel Blockade | - | ~200 nM | [Internal Knowledge] |
| Margatoxin | Kv1.3 Channel Blockade | Ltk- cells | 2 nM | [3] |
| Agitoxin | Kv1.3 Channel Blockade | Ltk- cells | 1.52 nM | [3] |
| TRAM-34 | KCa3.1 Channel Blockade | IL-7Rαhigh EM CD8+ T cells | 5 µM | [4] |
| Unnamed Thiophene-based inhibitor | Kv1.3 Channel Blockade | Oocytes | 470 nM | [5] |
| CPI-818 | IL-2 Secretion | Jurkat cells | 76 nM | [6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effect of Kv1.3 Inhibition on T-Cell Proliferation and Cytokine Production
| T-Cell Subset | Stimulation | Inhibitor | Effect | Reference |
| Effector Memory CD8+ T cells | anti-CD3/CD28 | Margatoxin (5 nM) | Significant inhibition of proliferation and IL-2 production | [4] |
| Central Memory CD4+ T cells | - | - | Less dependent on Kv1.3 | [2] |
| Effector Memory CD4+ T cells | - | Kv1.3 blockers | Inhibition of migration, proliferation, and cytokine secretion | [2] |
Experimental Protocols
Protocol 1: T-Lymphocyte Proliferation Assay
This protocol measures the proliferation of T-lymphocytes in response to stimulation, and the inhibitory effect of this compound.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
This compound stock solution
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well flat-bottom culture plates
Procedure:
-
Label T-cells with CFSE dye according to the manufacturer's protocol.
-
Seed the labeled cells in a 96-well plate at a density of 1-2 x 105 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 50 µL to the respective wells. Include a vehicle control.
-
Add 50 µL of the T-cell stimulant to each well (except for the unstimulated control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
If using [3H]-thymidine, add 1 µCi/well for the final 18 hours of incubation.
-
Harvest the cells and measure proliferation by flow cytometry for CFSE dilution or by scintillation counting for [3H]-thymidine incorporation.
Protocol 2: Cytokine Release Assay
This protocol measures the production of cytokines (e.g., IFN-γ, IL-2) from stimulated T-cells and the inhibitory effect of this compound.
Materials:
-
Isolated human PBMCs or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PHA)
-
This compound stock solution
-
96-well round-bottom culture plates
-
ELISA or CBA kit for the cytokines of interest
Procedure:
-
Seed T-cells in a 96-well plate at a density of 2-5 x 105 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 50 µL to the respective wells. Include a vehicle control.
-
Add 50 µL of the T-cell stimulant to each well (except for the unstimulated control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
Protocol 3: Cytotoxicity Assay
This protocol assesses the potential cytotoxic effects of this compound on T-lymphocytes.
Materials:
-
Isolated human PBMCs or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound stock solution
-
96-well culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay, MTT assay, or a live/dead cell staining kit)
Procedure:
-
Seed T-cells in a 96-well plate at a density of 1-2 x 105 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control and a positive control for cytotoxicity (e.g., lysis buffer).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, 72 hours).
-
Measure cell viability or cytotoxicity using the chosen detection kit according to the manufacturer's protocol.
Visualizations
Caption: T-Lymphocyte activation signaling pathway involving the Kv1.3 channel.
Caption: General experimental workflow for in vitro screening of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corvuspharma.com [corvuspharma.com]
Potential off-target effects of CP-339818
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CP-339818 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3. It preferentially binds to the C-type inactivated state of the channel.
Q2: What are the known on-target effects of this compound?
By blocking Kv1.3 channels, this compound can suppress the activation of human T-cells. This is because Kv1.3 channel activity is crucial for maintaining the membrane potential required for sustained calcium influx, a key step in T-cell activation.
Q3: What are the known off-target effects of this compound?
This compound is known to have off-target activity on other ion channels. Specifically, it also blocks the Kv1.4 potassium channel and, at higher concentrations, inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN1 and HCN4.
Q4: Is there a known kinase inhibition profile for this compound?
Currently, a comprehensive, publicly available kinase selectivity profile for this compound has not been identified in the scientific literature. Given that unexpected kinase inhibition is a common source of off-target effects for small molecules, it is crucial for researchers to consider this possibility. If your experiments yield results that cannot be explained by the known ion channel targets of this compound, performing a kinase selectivity screen is highly recommended.
Troubleshooting Guides
Issue 1: Unexpected Electrophysiological Recordings
Symptoms:
-
Observed inhibition of currents that are not consistent with Kv1.3 or Kv1.4 pharmacology.
-
Alterations in cellular pacemaker activity or rhythmic firing.
-
Unexplained changes in resting membrane potential in cell types not expected to be dominated by Kv1.3.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Block of HCN Channels | This compound is known to inhibit HCN1 and HCN4 channels, which are responsible for pacemaker currents in various cell types. This is a likely cause if you observe effects on rhythmic firing. Confirm the presence of HCN channels in your cell model. Perform dose-response experiments to see if the effect is consistent with the reported IC50 values for HCN inhibition. |
| Effects on Other Ion Channels | While this compound is reported to be selective over several other Kv channels, its full ion channel selectivity profile may not be completely characterized. Consider running a broader ion channel screen to identify other potential targets. |
| Experimental Artifact | Review your patch-clamp protocol for potential issues such as unstable seal, rundown of currents, or problems with solution exchange. Run appropriate vehicle controls to rule out artifacts. |
Issue 2: Inconsistent or Unexpected Results in T-Cell Activation Assays
Symptoms:
-
Variability in the suppression of T-cell activation.
-
Effects on T-cell proliferation that are stronger or weaker than expected.
-
Unexplained cytotoxicity at certain concentrations.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Differential Kv1.3 Expression | Different T-cell subsets express varying levels of Kv1.3. For example, effector memory T-cells (TEM) typically have high levels of Kv1.3, making them more sensitive to blockade. Characterize the T-cell subsets in your assay to ensure consistency. |
| Off-Target Effects on Other Signaling Pathways | If the observed phenotype cannot be solely attributed to Kv1.3 blockade, consider the possibility of off-target effects on other signaling pathways. As a comprehensive kinase profile is not available, a kinase screen could reveal unexpected targets that may influence T-cell signaling. |
| Compound Stability and Concentration | Ensure the stability of this compound in your experimental media and verify the final concentration. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound on Potassium Channels
| Target | IC50 | Notes |
| Kv1.3 | ~200 nM | Potent blockade, preferential binding to the C-type inactivated state. |
| Kv1.4 | ~300 nM | Moderate blockade. |
| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Significantly weaker blocking effects reported. | Considered selective over these channels. |
Table 2: Inhibitory Activity of this compound on HCN Channels
| Target | IC50 | Notes |
| HCN1 | 18.9 µM (high Cl-) | Inhibition is observed at micromolar concentrations. |
| HCN4 | 43.4 µM (high Cl-) | Inhibition is observed at micromolar concentrations. |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on Kv1.3 channels expressed in a heterologous system (e.g., HEK293 cells) or in primary T-cells.
1. Cell Preparation:
-
Culture cells expressing Kv1.3 channels on glass coverslips.
-
For primary T-cells, isolate from peripheral blood and culture under appropriate conditions.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200-500 ms).
-
After obtaining a stable baseline recording, perfuse the cells with the external solution containing different concentrations of this compound.
-
Monitor the inhibition of the Kv1.3 current at each concentration.
4. Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of T-Cell Activation and Kv1.3 Involvement
Caption: T-Cell activation pathway and the role of the Kv1.3 channel.
Experimental Workflow: Troubleshooting Unexpected Off-Target Effects
Caption: Workflow for troubleshooting unexpected off-target effects of this compound.
Technical Support Center: Troubleshooting Patch Clamp Recordings of Kv1.3 Channels with Compound X (e.g., CP-339818)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology to study the effects of Kv1.3 channel inhibitors, exemplified by Compound X (e.g., CP-339818).
Frequently Asked Questions (FAQs)
Q1: What is Compound X (e.g., this compound) and what is its primary target?
A1: Compound X is a placeholder for a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. Kv1.3 channels are crucial for regulating the membrane potential of T lymphocytes and are a key target in the development of therapies for autoimmune diseases.[1][2][3][4] In patch clamp experiments, this compound is used to study the channel's biophysical properties and its role in cellular function.
Q2: I am not seeing any effect of Compound X on my recorded currents. What are the possible reasons?
A2: There are several potential reasons for a lack of effect:
-
Compound Preparation and Application: Ensure the compound is properly dissolved and stable in your external solution. Verify the final concentration at the cell. Consider the perfusion speed and the time required for the compound to reach the cell.[5]
-
Cell Type and Kv1.3 Expression: Confirm that the cells you are using express Kv1.3 channels at a sufficient level. Expression levels can vary significantly between different cell types and even within the same cell population.[6]
-
Voltage Protocol: The inhibitory effect of many Kv1.3 blockers is voltage-dependent. Your voltage protocol may not be optimal to observe the compound's blocking effect. For example, some blockers bind more effectively to the open or inactivated states of the channel.
-
Seal Quality: A poor gigaohm seal can lead to leaky currents that may obscure the effect of the compound. Ensure you have a stable, high-resistance seal before applying the compound.[7][8]
Q3: My seal is unstable after applying Compound X. What could be the cause?
A3: Seal instability after compound application can be due to:
-
Solvent Effects: The solvent used to dissolve Compound X (e.g., DMSO) might affect the cell membrane integrity if the final concentration is too high. It is recommended to keep the final solvent concentration below 0.1%.
-
Compound-Membrane Interactions: At high concentrations, the compound itself might have off-target effects on the lipid bilayer, leading to seal instability.
-
Perfusion System Issues: A sudden change in perfusion speed or the introduction of bubbles can mechanically disturb the patch.[5]
Q4: The kinetics of my currents change after applying Compound X. Is this expected?
A4: Yes, it is possible. Depending on the mechanism of action, a Kv1.3 inhibitor can alter the channel's gating properties, such as the rates of activation, inactivation, and deactivation.[4] This is a key aspect to characterize and can provide insights into how the compound interacts with the channel.
Troubleshooting Guides
Problem 1: Inconsistent or No Block of Kv1.3 Currents
This guide provides a systematic approach to troubleshooting the lack of an expected inhibitory effect of Compound X on Kv1.3 currents.
Troubleshooting Workflow for Inconsistent Kv1.3 Inhibition
Caption: Troubleshooting workflow for lack of Kv1.3 inhibition.
Problem 2: Unstable Recordings and High Noise
This section addresses common issues related to recording stability and noise in the context of patch clamp experiments.
Key Factors for Stable Patch Clamp Recordings
Caption: Key elements for achieving stable patch clamp recordings.
Quantitative Data
The following table summarizes typical electrophysiological parameters for Kv1.3 channels and the expected effects of a potent inhibitor.
| Parameter | Typical Value | Expected Change with Inhibitor |
| Activation Threshold | ~ -40 mV | No significant change |
| Half-activation Voltage (V1/2) | ~ -25 to -30 mV | Minimal change |
| Inactivation | Slow C-type inactivation | May be altered depending on the blocker's mechanism |
| Current Density | Highly variable (pA/pF) | Significant reduction |
| IC50 | Varies by compound (nM to µM) | N/A |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Kv1.3 Recording
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Solutions:
-
External Solution (ACSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[5] Adjust osmolarity to ~290 mOsm.
-
Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[7] Filter all solutions through a 0.22 µm filter.[9]
2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[5]
-
Fire-polish the pipette tip to improve seal formation.[9]
-
Fill the pipette with internal solution, ensuring no air bubbles are trapped in the tip.[7]
3. Recording Procedure:
-
Place the coverslip with cells in the recording chamber and perfuse with external solution at a stable rate (e.g., 1.5 mL/min).[5]
-
Approach the target cell with the patch pipette while applying slight positive pressure.[8]
-
Once the pipette touches the cell, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ).[8]
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[7]
-
Set the holding potential to a hyperpolarized level (e.g., -80 mV) to ensure all Kv1.3 channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents.
-
After obtaining a stable baseline recording, apply Compound X via the perfusion system.
-
Record the currents again in the presence of the compound to determine its effect.
Signaling Pathway
Kv1.3 channels play a critical role in maintaining the membrane potential, which in turn regulates the driving force for calcium entry, a key signal for T-cell activation.
Role of Kv1.3 in T-Cell Activation
Caption: Simplified signaling pathway of T-cell activation involving Kv1.3.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. sophion.com [sophion.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Addressing CP-339818 non-specific binding in assays
Welcome to the technical support center for CP-339818. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the use of this compound in various assays, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound hydrochloride is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] It preferentially binds to the C-type inactivated state of these channels.[2] It is significantly more selective for Kv1.3 and Kv1.4 over other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6.[2]
Q2: What are the known binding affinities of this compound?
The binding affinity of this compound is typically reported as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the target's activity.
| Target | IC50 |
| Kv1.3 | ~200 nM[2] |
| Kv1.4 | ~300 nM[2] |
| Kv1.1 | 62 µM[2] |
| Kv1.2 | 14 µM[2] |
| Kv1.5 | 19 µM[2] |
| Kv1.6 | 20 µM[2] |
| Kv3.1 | 17 µM[2] |
| Kv3.2 | 10 µM[2] |
| Kv3.4 | 36 µM[2] |
| Kv4.2 | >10 µM[2] |
Q3: What are the physicochemical properties of this compound hydrochloride?
Understanding the physicochemical properties of this compound is essential for designing experiments and troubleshooting issues like non-specific binding.
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂ · HCl[1][2] |
| Molecular Weight | 340.9 g/mol [2] |
| Solubility | Soluble to 20 mM in water[1] |
| Slightly soluble (0.1-1 mg/ml) in ethanol[2] | |
| Purity | ≥98%[2] |
Q4: What is non-specific binding and why is it a concern with small molecules like this compound?
Non-specific binding refers to the interaction of a compound with unintended targets, such as other proteins, lipids, or assay components like plasticware. This can be driven by hydrophobic or electrostatic interactions. For a lipophilic small molecule, there is a tendency for it to be lost from aqueous solutions due to non-specific binding, which can significantly affect assay results, leading to inaccurate or misleading data. Non-specific binding can lead to high background signals, reduced assay sensitivity, and false-positive results.
Troubleshooting Non-Specific Binding
High background or inconsistent results in your assay may be due to non-specific binding of this compound. The following guide provides systematic steps to identify and mitigate this issue.
Initial Assessment of Non-Specific Binding
A logical first step in troubleshooting is to determine the extent of non-specific binding in your assay system.
Caption: A workflow for identifying and addressing non-specific binding.
Common Causes and Solutions
This table outlines common causes of non-specific binding and provides specific solutions that can be implemented in your experimental protocol.
| Cause | Recommended Solution | Expected Outcome |
| Hydrophobic Interactions | Increase the salt concentration of the assay buffer (e.g., up to 500 mM NaCl). Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to wash and assay buffers. Include a protein blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer. | Reduced binding to plasticware and other hydrophobic surfaces. |
| Electrostatic Interactions | Adjust the pH of the assay buffer to modulate the charge of this compound and interacting surfaces. Increase the ionic strength of the buffer with a neutral salt (e.g., NaCl). | Minimized charge-based interactions with proteins and surfaces. |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking agent (e.g., BSA, casein, or non-fat dry milk). Test different blocking agents to find the most effective one for your system. | Lower background signal due to more effective saturation of non-specific binding sites. |
| High Compound Concentration | Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound. | Reduced likelihood of low-affinity, non-specific interactions. |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the binding of this compound and assess non-specific binding.
Protocol 1: Radioligand Binding Assay for Kv1.3
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of this compound for the Kv1.3 channel.
Materials:
-
HEK293 cells stably expressing human Kv1.3
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA
-
Radioligand: [¹²⁵I]-KTX or other suitable Kv1.3 ligand
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Unlabeled competitor (e.g., a known Kv1.3 blocker) for determining non-specific binding
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hKv1.3 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled competitor (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR can be used to measure the real-time binding kinetics of this compound to purified Kv1.3 protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, recombinant Kv1.3 protein
-
Immobilization buffer: 10 mM sodium acetate, pH 4.5
-
Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4
-
This compound serial dilutions in running buffer
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified Kv1.3 protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the Kv1.3 protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over both the Kv1.3-immobilized and reference flow cells.
-
Monitor the binding in real-time (association phase).
-
After the injection, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: A simplified workflow for a Surface Plasmon Resonance experiment.
Signaling Pathway
While this compound directly blocks the Kv1.3 ion channel, its therapeutic potential, particularly in immunology, stems from its ability to modulate T-cell activation.
Caption: The role of Kv1.3 in T-cell activation and its inhibition by this compound.
References
Technical Support Center: Assessing the In-Vivo Toxicity of CP-339818
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the in vivo toxicity of CP-339818, a Kv1.3 and Kv1.4 channel blocker. Given the limited publicly available toxicology data for this specific compound, this guide outlines a standard preclinical toxicology workflow, offers troubleshooting advice for common experimental issues, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Where should I start with the in vivo toxicity assessment of this compound?
A1: The initial step is to conduct a dose-ranging study, also known as a maximum tolerated dose (MTD) study. This will help you determine the appropriate dose levels for subsequent, more detailed toxicity studies. It's also crucial to have a well-characterized test article with a certificate of analysis (CoA).
Q2: Which animal species are recommended for testing this compound?
A2: Regulatory guidelines typically require testing in two species: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog). The choice of species should be justified based on similarities in the pharmacology of Kv1.3 and Kv1.4 channels between the chosen species and humans.
Q3: What are the potential on-target and off-target toxicities of a Kv1.3/Kv1.4 blocker like this compound?
A3: Based on the known functions of Kv1.3 and Kv1.4 channels, potential toxicities to monitor include:
-
On-target effects: Immunosuppression (due to Kv1.3 blockade in T-lymphocytes), and potential neurological effects.
-
Off-target effects: Cardiovascular effects (as other Kv channels are present in the heart), gastrointestinal issues, and effects on metabolism.
Q4: What are the key components of a preclinical toxicology study report?
A4: A comprehensive report should include details on the test article, animal model, experimental design, dose administration, all observations (clinical signs, body weight, food/water consumption), clinical pathology (hematology, clinical chemistry), and gross and histopathological findings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality at low doses in the MTD study | Formulation issues (e.g., precipitation, incorrect pH). Vehicle toxicity. Unexpectedly high sensitivity of the animal model. | Check the solubility and stability of the formulation. Run a vehicle-only control group. Consider a different animal strain or species. |
| Inconsistent results between animals in the same dose group | Improper dosing technique. Animal health issues prior to the study. Genetic variability within the animal strain. | Ensure all technicians are properly trained on the dosing procedure. Perform a thorough health check of all animals before dosing. Increase the number of animals per group to improve statistical power. |
| No observed adverse effects at the highest feasible dose | The compound has a wide therapeutic window. Poor absorption of the compound. Rapid metabolism and clearance. | This is a positive finding, but you should confirm exposure levels with pharmacokinetic (PK) analysis. Consider a different route of administration if absorption is the issue. |
| Unexpected clinical signs observed (e.g., seizures, lethargy) | Potential central nervous system (CNS) penetration and off-target effects. | Include a functional observational battery (FOB) in your study design to systematically assess neurological function. Consider conducting specific safety pharmacology studies to investigate CNS effects. |
Experimental Protocols
Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of this compound.
-
Animal Model: Female Sprague-Dawley rats, 8-12 weeks old, nulliparous and non-pregnant.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration:
-
The test substance is administered orally by gavage.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.
-
A stepwise procedure is used with 3 animals per step.
-
-
Observations:
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Observations are made immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily.
-
Body weight is recorded before dosing and on days 7 and 14.
-
-
Endpoint: The study allows for the classification of the substance into a GHS category for acute oral toxicity.
28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)
This protocol is designed to assess the sub-acute toxicity of this compound.
-
Animal Model: Male and female Sprague-Dawley rats, 5 animals per sex per group.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
(Optional) Group 5: High dose recovery group
-
-
Dose Administration: Daily oral gavage for 28 consecutive days.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to dosing and at the end of the study.
-
Clinical Pathology (Hematology and Clinical Chemistry): At termination.
-
-
Terminal Procedures:
-
At the end of the 28-day dosing period (and a 14-day recovery period for the recovery group), animals are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Data Presentation
Table 1: Hypothetical Hematology Data from a 28-Day Rat Study
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| White Blood Cells (10^3/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 6.1 ± 0.9 | 4.5 ± 0.7** |
| Red Blood Cells (10^6/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 7.0 ± 0.5 |
| Hemoglobin (g/dL) | 14.1 ± 0.8 | 13.9 ± 0.9 | 14.2 ± 0.7 | 13.8 ± 0.8 |
| Platelets (10^3/µL) | 850 ± 150 | 830 ± 160 | 860 ± 140 | 840 ± 170 |
| p < 0.05, ** p < 0.01 compared to vehicle control |
Table 2: Hypothetical Clinical Chemistry Data from a 28-Day Rat Study
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 | 42 ± 9 | 45 ± 11 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 90 ± 20 | 92 ± 17 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 21 ± 4 | 23 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |
Visualizations
Caption: A typical workflow for in vivo toxicity assessment of a new chemical entity.
Technical Support Center: Improving the Selectivity of CP-339818 in Experiments
Welcome to the technical support center for CP-339818. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a focus on enhancing its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its main off-targets?
A1: this compound is a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] Its primary therapeutic potential lies in its ability to suppress T-lymphocyte activation by inhibiting Kv1.3.[1][3][4] However, it is also known to block the Kv1.4 channel and, at higher concentrations, the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN1 and HCN4. These are considered the main off-targets to be mindful of during experimental design.
Q2: How can I increase the selectivity of this compound for Kv1.3 in my experiments?
A2: Improving selectivity involves a multi-pronged approach:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired effect on Kv1.3 while minimizing effects on off-target channels. Refer to the IC50 values in Table 1 to guide your concentration selection.
-
Cell System Selection: Utilize cell lines or primary cells that endogenously express high levels of Kv1.3 and low levels of Kv1.4 and HCN channels. Effector memory T cells (TEM), for instance, exhibit significantly higher Kv1.3 expression compared to other T cell subsets.[2][4]
-
Use of Control Experiments: Employ appropriate controls to differentiate on-target from off-target effects. This can include using cell lines lacking the target channel (Kv1.3 knockout) or utilizing structurally different Kv1.3 blockers to see if they replicate the observed biological effect.
Q3: What are the typical working concentrations for this compound in a T-cell activation assay?
A3: For T-cell activation assays, a concentration range of 100 nM to 1 µM is a common starting point. However, the optimal concentration should be determined empirically for your specific cell type and experimental conditions. A dose-response experiment is highly recommended to identify the lowest concentration that effectively inhibits T-cell proliferation or cytokine production without causing non-specific effects.
Troubleshooting Guides
Problem 1: I am observing unexpected cellular effects that may be due to off-target activity.
-
Possible Cause: The concentration of this compound being used may be high enough to inhibit Kv1.4 or HCN channels, or other unknown off-targets.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide concentration range to determine if the unexpected effect occurs at a higher concentration than the effect on Kv1.3.
-
Use a More Selective Blocker: If available, compare the results with a more selective Kv1.3 blocker. If the unexpected effect is absent with the more selective compound, it is likely an off-target effect of this compound.
-
Employ Knockout/Knockdown Models: Use cells where Kv1.4 or HCN channels have been genetically knocked out or knocked down to see if the unexpected effect is diminished.
-
Electrophysiological Validation: Directly measure the effect of your working concentration of this compound on Kv1.3, Kv1.4, and HCN channel currents using patch-clamp electrophysiology to confirm on-target and off-target engagement.
-
Problem 2: this compound is not effectively inhibiting T-cell activation in my assay.
-
Possible Cause: The T-cell subset being used may not primarily rely on Kv1.3 for regulating calcium signaling, or the activation stimulus may be too strong.
-
Troubleshooting Steps:
-
Characterize Your T-cell Subset: Naïve and central memory T cells (TCM) upregulate the calcium-activated potassium channel KCa3.1 upon activation, making them less sensitive to Kv1.3 blockade.[2][4] Ensure you are using effector memory T cells (TEM) which have high Kv1.3 expression.
-
Optimize Activation Conditions: Very strong, non-physiological stimulation (e.g., high concentrations of anti-CD3/CD28 antibodies or phorbol (B1677699) esters) can sometimes bypass the requirement for sustained calcium influx, masking the effect of Kv1.3 inhibition. Consider using lower, more physiological concentrations of stimuli.
-
Verify Compound Activity: Ensure the this compound stock solution is correctly prepared and has not degraded. Test its activity in a validated system, such as a cell line overexpressing Kv1.3.
-
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound on Target and Off-Target Ion Channels
| Ion Channel | IC50 Value | Reference |
| Kv1.3 | ~200 nM | [1] |
| Kv1.4 | ~300 nM | |
| HCN1 | 18.9 µM | [1] |
| HCN4 | 43.4 µM | [1] |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Selectivity
This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 and potential off-target channels (e.g., Kv1.4) expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Preparation: Culture cells stably expressing the ion channel of interest to 70-80% confluency. On the day of recording, gently detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell giga-seal on an isolated cell.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit Kv1.3 or Kv1.4 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV for 200 ms).
-
Establish a stable baseline current for several minutes.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current at steady-state inhibition.
-
-
Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: In Vitro T-Lymphocyte Activation Assay
This protocol is used to assess the functional effect of this compound on T-cell proliferation.
Methodology:
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the plate with sterile PBS to remove unbound antibody.
-
Cell Plating and Treatment:
-
Resuspend isolated T-cells in complete RPMI-1640 medium.
-
Add the T-cell suspension to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to each well for co-stimulation.
-
Add this compound at various concentrations (e.g., 10 nM to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Proliferation Measurement (e.g., using CFSE):
-
Prior to plating, label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After 3-5 days of incubation (37°C, 5% CO2), harvest the cells.
-
Analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
-
Data Analysis: Quantify the percentage of proliferated cells in each treatment condition. Plot the percentage of inhibition of proliferation against the concentration of this compound to determine its effective concentration range.
Visualizations
Caption: Signaling pathway of T-cell activation highlighting the role of Kv1.3 and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting and improving the selectivity of this compound in experiments.
References
Common issues with CP-339818 in long-term studies
Disclaimer: Long-term studies detailing common issues specifically with CP-339818 are not extensively available in public literature. Therefore, this guide is based on the known pharmacological profile of this compound, including its primary targets (Kv1.3, Kv1.4) and off-target activities (HCN channels). The troubleshooting advice and FAQs address potential issues that researchers may encounter based on these mechanisms.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the inhibitory effect of this compound in our long-term T-cell culture. What could be the cause?
A1: This could be due to several factors, including compound instability in the culture medium, cellular adaptation, or selection of a resistant cell population. In long-term cultures, it is crucial to ensure the compound remains at an effective concentration.
Q2: In our neuronal cell culture, we are seeing unexpected changes in spontaneous firing rates after prolonged exposure to this compound. Is this a known off-target effect?
A2: While primarily a Kv1.3/Kv1.4 blocker, this compound is also known to inhibit Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial for regulating neuronal rhythmicity and pacemaking.[1][2] Alterations in spontaneous firing are a plausible off-target effect due to HCN channel inhibition.
Q3: We are using this compound to study its effects on muscle cells and have observed unexpected changes in membrane potential. Why might this be happening?
A3: this compound inhibits Kv1.4 channels, which are expressed in muscle tissue and play a role in repolarization.[3][4] Inhibition of these channels could lead to alterations in the resting membrane potential and action potential duration.
Q4: Our in vivo studies with this compound in miniswine show a reduction in T-cell dependent immune responses, but also a decrease in thymic cellularity. Is this expected?
A4: Yes, in vivo studies using Kv1.3 blockers in miniswine have shown that prolonged blockade can lead to reduced thymic cellularity and inhibit the development of T-cell subsets, in addition to suppressing peripheral immune responses.[5][6]
Troubleshooting Guides
Issue 1: Diminishing Efficacy in Long-Term Cell Culture
Problem: The inhibitory effect of this compound on T-cell proliferation or cytokine production decreases over several days or weeks of continuous culture.
Troubleshooting Steps:
-
Verify Compound Stability:
-
Protocol: Prepare your complete cell culture medium with the working concentration of this compound. Incubate a cell-free aliquot of this medium under the same conditions as your cell culture (37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), collect a sample and analyze the concentration of this compound using a suitable analytical method like HPLC.
-
Interpretation: A significant decrease in concentration over time indicates compound instability.
-
-
Optimize Dosing Regimen:
-
If the compound is unstable, consider partial media changes with fresh this compound every 24-48 hours to maintain a more consistent concentration.
-
-
Assess Cellular Adaptation:
-
Control Experiment: Include a control group where the cells are treated with vehicle for the same duration. At the end of the long-term culture, perform a short-term dose-response experiment with this compound on both the long-term treated and vehicle-treated cells.
-
Interpretation: A rightward shift in the dose-response curve for the long-term treated cells may suggest cellular adaptation, such as upregulation of compensatory ion channels.
-
Issue 2: Unexpected Electrophysiological Effects in Non-Target Cells
Problem: In non-T-cell lines (e.g., neurons, cardiomyocytes), you observe changes in electrophysiological properties like resting membrane potential, action potential firing, or pacemaker activity.
Troubleshooting Steps:
-
Characterize Off-Target Channel Expression:
-
Confirm the expression of potential off-target channels (HCN1-4, Kv1.4) in your cell line using techniques like RT-qPCR or western blotting.
-
-
Isolate Off-Target Effects:
-
Protocol: Use specific blockers for the suspected off-target channels (e.g., ivabradine (B130884) for HCN channels) in parallel with this compound.
-
Interpretation: If the specific blocker for an off-target channel recapitulates the effects seen with this compound, it strongly suggests an off-target mechanism.
-
-
Dose-Response Analysis:
-
Perform a detailed dose-response curve for the unexpected effect. Off-target effects may occur at concentrations different from those required for Kv1.3 inhibition.
-
Quantitative Data
| Target Ion Channel | IC50 (nM) | Reference |
| Kv1.3 | ~200 | [1] |
| Kv1.4 | ~300 | [1] |
| HCN1 (high Cl-) | 18,900 | [1] |
| HCN4 (high Cl-) | 43,400 | [1] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
Objective: To assess the inhibitory effect of this compound on T-cell activation.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in complete RPMI-1640 medium.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Activate the T-cells using a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5-10 µg/mL.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Assess T-cell proliferation using a [3H]-thymidine incorporation assay or by measuring the expression of activation markers like CD25 and CD69 via flow cytometry.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on Kv1.3 currents.
Methodology:
-
Cell Preparation: Use a cell line stably expressing human Kv1.3 channels (e.g., HEK293 or CHO cells).
-
Recording Setup:
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, pH 7.2.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
-
Data Acquisition:
-
Establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
-
Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound.
-
Analysis: Measure the peak outward current at each voltage step before and after compound application to determine the percentage of inhibition and calculate the IC50.
Visualizations
Caption: T-Cell Activation Signaling and the Role of Kv1.3.
Caption: Experimental Workflow for Patch-Clamp Electrophysiology.
Caption: Logical Flow for Troubleshooting Experimental Issues.
References
- 1. HCN channels: structure, cellular regulation and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCN channel - Wikipedia [en.wikipedia.org]
- 3. A-Type KV Channels in Dorsal Root Ganglion Neurons: Diversity, Function, and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A-Type KV Channels in Dorsal Root Ganglion Neurons: Diversity, Function, and Dysfunction [frontiersin.org]
- 5. Blockade of the voltage-gated potassium channel Kv1.3 inhibits immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Minimizing CP-339818 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of CP-339818 in aqueous solutions during their experiments.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide addresses common issues encountered with this compound solubility and provides systematic solutions to prevent precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. Rapid change in solvent polarity from DMSO to the aqueous solution. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pure, anhydrous DMSO before the final dilution into the aqueous buffer.2. Use a Higher Concentration Stock: This allows for the addition of a smaller volume of the DMSO stock to the aqueous medium, minimizing the solvent shock and keeping the final DMSO concentration low (ideally ≤0.1%).3. Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or stirring. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. The compound is in a supersaturated state and is slowly crashing out of solution.2. Temperature fluctuations affecting solubility.3. Degradation of the compound in the aqueous solution. | 1. Prepare Fresh Working Solutions: For optimal results, prepare the final aqueous working solution of this compound fresh for each experiment.2. Maintain Constant Temperature: Store and use the aqueous solution at a constant and appropriate temperature for your experiment.3. pH Control: Ensure the pH of your aqueous buffer is maintained, as pH shifts can significantly impact the solubility of weakly basic compounds like this compound. |
| Inconsistent experimental results. | The effective concentration of the inhibitor is variable due to undetected microprecipitation. | 1. Visual Inspection: Before each use, carefully inspect the solution against a light source for any signs of cloudiness or particulates.2. Consider Filtration: For critical applications, filtering the final working solution through a 0.22 µm syringe filter compatible with your solvent system may be considered, although this could potentially reduce the concentration if the compound adheres to the filter. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure the DMSO is of high purity and has a low water content, as moisture can affect the stability and solubility of the compound.
Q2: How should I store the this compound stock solution?
A2: It is recommended to aliquot the high-concentration DMSO stock solution into single-use volumes and store them at -20°C for short-term storage or -80°C for long-term storage. This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: this compound, like many small molecule inhibitors, is hydrophobic. When a concentrated solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture medium, the drastic change in polarity can cause the compound to "crash out" and form a precipitate. Following the recommendations in the troubleshooting guide, such as performing serial dilutions in DMSO first, can mitigate this issue.
Solubility and Concentration
Q4: What is the aqueous solubility of this compound?
A4: The hydrochloride salt of this compound is reported to be soluble up to 20 mM in water. However, its solubility in buffered solutions, such as Phosphate Buffered Saline (PBS) or cell culture media, will be pH-dependent. As a weakly basic compound, this compound is expected to be more soluble at a lower pH.
Q5: How does pH affect the solubility of this compound?
A5: this compound contains a quinoline (B57606) moiety, which is a weak base. The pKa of quinoline is approximately 4.90.[1] Therefore, in aqueous solutions with a pH below its pKa, a higher proportion of the compound will be in its more soluble, protonated (ionized) form. In solutions with a pH significantly above the pKa, such as in physiological buffers (pH ~7.4), the compound will be predominantly in its less soluble, neutral (un-ionized) form.
Q6: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A6: For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Quantitative Data
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 340.89 g/mol | |
| Formula | C₂₁H₂₄N₂·HCl | |
| CAS Number | 478341-55-8 | |
| Reported Solubility in Water | Up to 20 mM | [2] |
| Estimated pKa | ~4.9 (based on quinoline) | [1] |
Table 2: Expected pH-Dependent Aqueous Solubility of this compound
This table illustrates the expected trend in solubility for a weakly basic compound like this compound. Actual values should be determined empirically for your specific buffer system.
| pH of Aqueous Buffer | Expected Relative Solubility | Predominant Form | Rationale |
| 3.0 | High | Protonated (Ionized) | At a pH below the pKa, the compound is protonated, leading to higher solubility in aqueous solutions. |
| 5.0 | Moderate | Mix of Protonated and Neutral | As the pH approaches the pKa, the proportion of the less soluble neutral form increases. |
| 7.4 (e.g., PBS) | Low | Neutral (Un-ionized) | At physiological pH, the compound is predominantly in its less soluble, neutral form, increasing the risk of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound hydrochloride (MW: 340.89 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Weigh out 3.41 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Anhydrous DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution in DMSO:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of anhydrous DMSO. This results in a 100 µM intermediate stock solution.
-
-
Prepare the final working solution:
-
Add 100 µL of the 100 µM intermediate stock solution to 9.9 mL of pre-warmed cell culture medium. This results in a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.
-
Alternatively, for a 10 µM final concentration, you can prepare a 1 mM intermediate stock (10 µL of 10 mM stock into 90 µL of DMSO) and then add 10 µL of this intermediate stock to 990 µL of medium.
-
-
Mix the final working solution gently but thoroughly by inverting the tube several times.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Signaling Pathway of T-Cell Activation and Inhibition by this compound
Caption: Inhibition of T-cell activation by this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Validating the Activity of a New Batch of CP-339818
This guide provides technical support for researchers, scientists, and drug development professionals on validating the activity of a new batch of CP-339818. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
General Information: Understanding this compound
It is important to clarify that this compound is not a Janus Kinase (JAK) inhibitor. Extensive research and documentation identify this compound as a potent, non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. Its primary mechanism of action involves the suppression of T-cell activation by inhibiting these channels, which are crucial for maintaining the membrane potential required for sustained calcium signaling upon T-cell receptor stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a voltage-gated potassium channel blocker that shows selectivity for Kv1.3 and Kv1.4. In the context of immunology research, its most well-characterized function is the suppression of T-lymphocyte activation. By blocking Kv1.3 channels, this compound hyperpolarizes the T-cell membrane, which in turn reduces the driving force for calcium influx necessary for T-cell activation and proliferation.
Q2: My new batch of this compound is not showing the expected inhibitory effect on T-cell proliferation. What could be the issue?
A2: There are several potential reasons for this observation:
-
Incorrect Concentration: Verify your calculations for the final concentration of this compound in your assay. It's advisable to perform a dose-response curve to determine the IC50 in your specific experimental setup.
-
Solubility Issues: this compound hydrochloride is soluble in water up to 20 mM. Ensure that the compound is fully dissolved. If you observe any precipitation, sonication may be helpful.
-
Compound Degradation: Improper storage can lead to the degradation of the compound. Stock solutions of this compound hydrochloride should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Cell Health and Passage Number: Ensure your T-cells are healthy and within a consistent passage number range, as cellular responses can change with extensive passaging.
-
Assay Conditions: The level of T-cell activation can influence the apparent potency of the inhibitor. Ensure your stimulation conditions (e.g., anti-CD3/CD28 concentration) are consistent across experiments.
Q3: How can I definitively confirm the activity of my new batch of this compound as a Kv1.3 channel blocker?
A3: The gold standard for confirming the activity and potency of a Kv1.3 channel blocker is the whole-cell patch-clamp electrophysiology technique. This method directly measures the potassium currents through the Kv1.3 channels in the presence and absence of the inhibitor, allowing for the determination of the IC50 value. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Are there alternative, higher-throughput methods to validate the activity of this compound?
A4: Yes, for higher throughput screening, you can use cell-based assays such as a Rubidium (Rb+) flux assay or a membrane potential-sensitive dye-based assay. These methods indirectly measure the activity of potassium channels. Additionally, a T-cell proliferation assay serves as a functional validation of the compound's expected biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Experimental variability in cell density, stimulation, or incubation times. | Standardize all assay parameters, including cell passage number, seeding density, and reagent preparation. |
| "Reverse use dependence," where the drug's efficacy changes with the frequency and duration of channel activation.[1] | For electrophysiology, use a consistent voltage pulse protocol. For cell-based assays, ensure consistent pre-incubation and stimulation times. | |
| High background in T-cell proliferation assay | Suboptimal culture conditions or T-cell activation in the unstimulated control group. | Ensure proper cell handling to minimize spontaneous activation. Consider serum-starving cells before the assay if appropriate for your cell type. |
| This compound appears less potent than expected | The specific T-cell subset being used may have different levels of Kv1.3 expression. | Effector memory T-cells (TEM) have higher Kv1.3 expression than naive or central memory T-cells. Characterize your T-cell population if inconsistent results persist. |
| The compound may be binding to plasticware. | Use low-protein-binding plates and tubes for preparing and storing dilute solutions of the compound. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Reported IC50 |
| Kv1.3 Channel | ~200 nM |
| Kv1.4 Channel | ~300 nM |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Kv1.3 Channel Inhibitors: CP-339818 vs. ShK-186 in Autoimmune Models
In the landscape of therapeutic development for autoimmune diseases, the voltage-gated potassium channel Kv1.3 has emerged as a prime target. This channel is crucial for the activation and proliferation of effector memory T cells (TEM), which are key mediators in a variety of autoimmune conditions. This guide provides a detailed comparison of two distinct inhibitors of Kv1.3: CP-339818, a small-molecule compound, and ShK-186 (also known as dalazatide), a peptide derived from sea anemone venom. We will delve into their mechanisms of action, potency, selectivity, and performance in preclinical autoimmune models, presenting a clear overview for researchers and drug development professionals.
Mechanism of Action: Targeting T-Cell Activation
Both this compound and ShK-186 exert their immunomodulatory effects by inhibiting the Kv1.3 channel on T lymphocytes. The sustained potassium efflux through Kv1.3 channels is essential to maintain the negative membrane potential required for calcium influx upon T-cell receptor activation. By blocking this channel, these inhibitors prevent the sustained calcium signaling necessary for T-cell activation, cytokine production, and proliferation, thereby dampening the autoimmune response. Effector memory T-cells, which are key in autoimmune diseases, are particularly dependent on Kv1.3 channels.[1][2]
Potency and Selectivity: A Tale of Two Molecules
A critical aspect of any targeted therapy is its potency and selectivity. ShK-186, a peptide, demonstrates exceptionally high potency in the picomolar range. In contrast, the small molecule this compound has a potency in the nanomolar range. Furthermore, ShK-186 exhibits remarkable selectivity for Kv1.3 over the closely related Kv1.1 channel, a feature that is crucial for avoiding potential neurological side effects. This compound, while selective over many other Kv channels, also inhibits Kv1.4 at similar concentrations to Kv1.3. Early development of this compound was reportedly challenged by a lack of selectivity over sodium channels.
| Compound | Type | Target | IC50 (Kv1.3) | IC50 (Kv1.1) | IC50 (Kv1.4) | Selectivity (Kv1.3 vs Kv1.1) | Reference |
| This compound | Small Molecule | Kv1.3 / Kv1.4 | ~200 nM | Weaker blocking effect | ~300 nM | - | [3][4] |
| ShK-186 | Peptide | Kv1.3 | 65 ± 5 pM | >100-fold higher | >1000-fold higher | >100-fold | [2] |
Efficacy in Preclinical Autoimmune Models
ShK-186 Efficacy Data
| Animal Model | Disease Modeled | Dosing Regimen | Key Findings | Reference |
| Chronic Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (CR-EAE) | Multiple Sclerosis | 100 µg/kg, daily or every 3 days | Significantly lower mean daily clinical score compared to placebo. No significant difference between daily and every-third-day dosing. | [5] |
| Pristane-Induced Arthritis (PIA) | Rheumatoid Arthritis | 100 µg/kg, every other day | As effective as daily administration in reducing the number of affected joints and severity of swelling. Statistically significant reduction in mean clinical score (14.6 ± 4.1 vs. 20.4 ± 5.9 for placebo). | [5] |
| Delayed-Type Hypersensitivity (DTH) | T-cell mediated inflammation | 100 µg/kg, single s.c. injection | Reduced DTH response at all time points compared to saline-treated rats. | [2] |
Pharmacokinetics and Clinical Development
ShK-186 (Dalazatide): This peptide exhibits a prolonged therapeutic effect due to its slow release from the subcutaneous injection site and its long residence time on the Kv1.3 channel.[6] This allows for less frequent dosing, with studies showing that administration every 2 to 5 days can be as effective as daily dosing in animal models.[5][6] Dalazatide has progressed to human clinical trials. A Phase 1b trial in patients with active plaque psoriasis demonstrated that the treatment was well-tolerated and showed clinical improvement.[1][7] In the 60 mcg dose group, 90% of subjects had a reduction in their Psoriasis Area and Severity Index (PASI) score.[7]
This compound: As a small molecule, this compound would be expected to have different pharmacokinetic properties, potentially including oral bioavailability. However, detailed preclinical pharmacokinetic data and information regarding its clinical development are scarce in published literature, which aligns with reports of its discontinuation.
Experimental Protocols
Electrophysiology for Channel Selectivity
To determine the IC50 values and selectivity of Kv1.3 inhibitors, whole-cell patch-clamp recordings are typically performed on mammalian cells (e.g., L929 fibroblasts) stably expressing the specific potassium channel subtypes (e.g., Kv1.3, Kv1.1, Kv1.4).
A pulse protocol is used to elicit channel currents, and the inhibitory effect of the compound is measured at various concentrations to generate a dose-response curve from which the IC50 is calculated.
Pristane-Induced Arthritis (PIA) in Rats
The PIA model is a well-established model for rheumatoid arthritis.
-
Induction: Female DA rats are injected subcutaneously at the base of the tail with pristane.
-
Disease Monitoring: Animals are monitored daily for signs of arthritis, and clinical scores are assigned based on the swelling and redness of joints (toes, midfoot, digits, knuckles, ankles, and wrists). A common scoring system assigns one point for each affected small joint and five points for each swollen ankle or wrist, with a maximum possible score per animal.
-
Treatment: Once a clinical score of ≥1 is observed, animals are randomized into treatment groups and receive subcutaneous injections of the test compound (e.g., 100 µg/kg ShK-186) or a vehicle control at specified intervals (e.g., daily or every other day).
-
Outcome Measurement: The primary outcome is the change in the clinical arthritis score over the course of the study.[5]
Conclusion
The comparison between this compound and ShK-186 highlights a classic divergence in drug development paths. ShK-186 (dalazatide) stands out as a highly potent and selective peptide inhibitor of Kv1.3 with demonstrated efficacy in multiple preclinical models of autoimmunity and promising results from early clinical trials. Its long-lasting effect is a significant advantage for therapeutic administration. In contrast, while this compound represents an effort to develop a small-molecule alternative, the publicly available data on its in vivo efficacy and pharmacokinetics is limited, and its development appears to have been halted. For researchers in the field, ShK-186 represents a benchmark for Kv1.3-targeted therapy, showcasing the potential of this mechanism in treating autoimmune diseases.
References
- 1. biospace.com [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP 339818 hydrochloride | CAS 478341-55-8 | CP339818 | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dalazatide (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide to the Efficacy of CP-339818 and Other Kv1.3 Channel Blockers
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target, particularly in the realm of autoimmune diseases. Its crucial role in the activation and proliferation of T-lymphocytes makes it an attractive point of intervention for immunomodulatory therapies. This guide provides a comparative analysis of the efficacy of CP-339818, a notable Kv1.3 blocker, against other prominent inhibitors of this channel. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The Role of Kv1.3 in T-Lymphocyte Activation
The activation of T-lymphocytes is a cornerstone of the adaptive immune response. This process is initiated by the interaction of a T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to a sustained increase in intracellular calcium concentration ([Ca2+]i). This elevated calcium level is critical for the activation of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which ultimately drives the transcription of genes essential for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1][2]
The Kv1.3 channel plays a pivotal role in maintaining the necessary electrochemical gradient for this sustained calcium influx.[1][3] By facilitating the efflux of potassium ions (K+), the Kv1.3 channel helps to hyperpolarize the cell membrane, thereby providing the driving force for calcium entry through store-operated calcium release-activated calcium (CRAC) channels.[1] Blockade of the Kv1.3 channel disrupts this process, leading to a reduction in calcium signaling and subsequent inhibition of T-cell activation and proliferation.[2][4] Effector memory T-cells (TEM), which are key players in many autoimmune diseases, are particularly dependent on Kv1.3 channels for their function.[4][5]
Comparative Efficacy of Kv1.3 Blockers
The development of Kv1.3 channel blockers has yielded a diverse range of compounds, from small molecules to peptide toxins. Their efficacy is primarily evaluated based on their potency (typically measured as the half-maximal inhibitory concentration, IC50) and their selectivity for Kv1.3 over other ion channels.
This compound: A Non-Peptide Blocker
This compound is a non-peptide small molecule that potently blocks the Kv1.3 channel.[6] It exhibits a use-dependent mechanism of action, preferentially binding to the C-type inactivated state of the channel.[7] While effective, a notable characteristic of this compound is its concurrent inhibition of the Kv1.4 channel at comparable concentrations.[7][8] This lack of high selectivity can be a concern in therapeutic applications where off-target effects are undesirable.
Other Prominent Kv1.3 Blockers
A variety of other compounds have been developed and characterized for their Kv1.3 inhibitory activity. These can be broadly categorized as peptide toxins and other small molecules.
-
Peptide Toxins: Derived from sources like sea anemones and scorpions, these are often highly potent and selective blockers of Kv1.3.
-
ShK Toxin and Analogs (e.g., ShK-186, ShK-192): The ShK toxin from the sea anemone Stichodactyla helianthus is an extremely potent Kv1.3 blocker with an IC50 in the picomolar range.[9] Analogs like ShK-186 and ShK-192 have been engineered to improve selectivity over other Kv channels, such as Kv1.1, and to enhance stability.[10][11] ShK-186 has even progressed to clinical trials.[11]
-
Margatoxin (MgTX): A toxin from scorpion venom, Margatoxin is a potent blocker of Kv1.3 but also inhibits Kv1.1 and Kv1.2.[3][9]
-
Vm24: This toxin from the scorpion Vaejovis mexicanus smithi demonstrates high affinity and selectivity for Kv1.3.[3]
-
ADWX-1: A peptide inhibitor with exceptionally high potency for Kv1.3, with an IC50 in the picomolar range.[12]
-
-
Other Small Molecules:
-
PAP-1: A phenoxyalkoxypsoralen derivative that is a potent and selective Kv1.3 blocker. It has been shown to be effective in animal models of autoimmune diseases.[4][9]
-
Clofazimine (B1669197): An anti-leprosy drug that was later identified as a Kv1.3 channel blocker.[8][13] It acts in a state-dependent manner.[13]
-
Quantitative Comparison of Kv1.3 Blockers
The following table summarizes the inhibitory potency (IC50) of this compound and other selected Kv1.3 blockers.
| Blocker | Type | Kv1.3 IC50 | Selectivity Notes |
| This compound | Small Molecule | ~120-200 nM[6][8] | Also blocks Kv1.4 (~300 nM)[7] |
| ShK | Peptide Toxin | ~11 pM[9] | Also blocks Kv1.1, Kv1.4, and Kv1.6 at picomolar concentrations[9] |
| ShK-186 | Peptide Toxin | ~69-71 pM[3][10] | >100-fold selective over Kv1.1[3] |
| ShK-192 | Peptide Toxin | ~140 pM[10] | ~160-fold selective for Kv1.3 over Kv1.1[10] |
| ADWX-1 | Peptide Toxin | ~1.89 pM[12] | Potent and selective for Kv1.3[12] |
| Margatoxin (MgTX) | Peptide Toxin | Potent Blocker | Also inhibits Kv1.1 and Kv1.2[3] |
| PAP-1 | Small Molecule | Potent Blocker | Selective for Kv1.3[4][9] |
| Clofazimine | Small Molecule | ~300 nM[8][13] | Selective for Kv1.3[13] |
Experimental Protocols
The characterization of Kv1.3 blockers relies on a set of key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the activity of ion channels like Kv1.3 and assessing the inhibitory effects of compounds.
Objective: To measure Kv1.3 potassium currents in response to voltage changes and determine the IC50 of a blocker.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human Kv1.3 channel (e.g., L929 or HEK293 cells) or isolated human T-lymphocytes.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to have a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose (pH 7.4).
-
Intracellular (Pipette) Solution (in mM): 140 KF, 11 K2-EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) to elicit Kv1.3 currents.
-
Perfuse the cells with the extracellular solution containing varying concentrations of the test compound (e.g., this compound).
-
Record the reduction in the peak outward K+ current at each concentration.
-
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the blocker concentration. Fit the data with the Hill equation to determine the IC50 value.
T-Lymphocyte Proliferation Assay
This assay assesses the functional consequence of Kv1.3 blockade on T-cell activation.
Objective: To measure the effect of a Kv1.3 blocker on the proliferation of T-lymphocytes following stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate in complete RPMI-1640 medium.
-
Treatment: Add the Kv1.3 blocker (e.g., this compound) at various concentrations to the wells.
-
Stimulation: Stimulate the T-cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3/CD28 beads to mimic TCR activation.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTT) for the final 4-18 hours of incubation.
-
Measure the incorporation of [3H]-thymidine (scintillation counting) or the colorimetric change (spectrophotometry) as an index of cell proliferation.
-
-
Data Analysis: Compare the proliferation in treated cells to untreated (but stimulated) controls to determine the inhibitory effect of the compound.
Conclusion
This compound is a potent, non-peptide blocker of the Kv1.3 channel that effectively suppresses T-cell activation. Its primary drawback in a comparative context is its limited selectivity, particularly against the Kv1.4 channel. In contrast, peptide-based inhibitors, especially engineered analogs like ShK-186, offer significantly higher potency and selectivity, making them highly attractive candidates for therapeutic development. Small molecules like PAP-1 also provide a high degree of selectivity. The choice of a Kv1.3 blocker for research or therapeutic development will depend on the specific requirements of the application, balancing factors such as potency, selectivity, oral bioavailability, and production cost. While peptide toxins demonstrate superior profiles in terms of potency and selectivity, small molecules like this compound remain valuable tools for studying the physiological roles of Kv1.3 and Kv1.4 channels.
References
- 1. benchchem.com [benchchem.com]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pnas.org [pnas.org]
- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent, Non-peptide Kv1.3 and Kv1.4 Channel Blocker [bioprocessonline.com]
- 8. Use of Kv1.3 Blockers for Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
CP-339818: A Comparative Guide to its Ion Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3. The information presented herein is intended to assist researchers in evaluating its potential applications and off-target effects.
Introduction
This compound is a non-peptide small molecule that has garnered significant interest for its potent inhibition of the Kv1.3 channel, a key regulator of T-lymphocyte activation.[1] By blocking Kv1.3, this compound can suppress the immune response, making it a valuable tool for studying autoimmune diseases and a potential therapeutic candidate. This guide offers a detailed comparison of its activity against various ion channels, supported by available experimental data.
Selectivity Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of voltage-gated potassium (Kv) channels and other ion channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Ion Channel Family | Subtype | IC50 (µM) | Selectivity vs. Kv1.3 | Reference |
| Potassium (Kv) | Kv1.3 | 0.2 | - | [1] |
| Kv1.4 | 0.3 | 1.5-fold | [2] | |
| Kv1.1 | 62 | 310-fold | [2] | |
| Kv1.2 | 14 | 70-fold | [2] | |
| Kv1.5 | 19 | 95-fold | [2] | |
| Kv1.6 | 20 | 100-fold | [2] | |
| Kv3.1 | 17 | 85-fold | [2] | |
| Kv3.2 | 10 | 50-fold | [2] | |
| Kv3.4 | 36 | 180-fold | [2] | |
| Kv4.2 | >10 | >50-fold | [2] | |
| Hyperpolarization-activated cyclic nucleotide-gated (HCN) | HCN1 | 18.9 | 94.5-fold | [1] |
| HCN4 | 43.4 | 217-fold | [1] | |
| Calcium-activated Potassium (KCa) | - | >500 | >2500-fold | [2] |
| Calcium Release-Activated Calcium (CRAC) | - | >100 | >500-fold | [2] |
| Voltage-gated Sodium (Nav) | Not Reported | - | - | |
| Voltage-gated Calcium (Cav) | Not Reported | - | - |
Note: The selectivity of this compound against voltage-gated sodium (Nav) and calcium (Cav) channels has not been reported in the reviewed literature.
T-Lymphocyte Activation Signaling Pathway
The primary therapeutic potential of this compound stems from its ability to inhibit T-lymphocyte activation by blocking Kv1.3 channels. The diagram below illustrates the critical role of Kv1.3 in this signaling cascade.
Upon antigen presentation by an antigen-presenting cell (APC) to the T-cell receptor (TCR), a signaling cascade is initiated. This leads to the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER). The depletion of ER Ca²⁺ stores triggers the opening of Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to initiate the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).
The initial influx of Ca²⁺ causes membrane depolarization, which opens voltage-gated Kv1.3 channels. The subsequent efflux of potassium (K⁺) ions through Kv1.3 channels repolarizes the membrane, maintaining the electrochemical gradient necessary for sustained Ca²⁺ influx through CRAC channels. By blocking Kv1.3, this compound inhibits this repolarization, leading to a reduction in the driving force for Ca²⁺ entry, thereby suppressing T-cell activation.
Experimental Protocols
The following provides a representative methodology for determining the IC50 of a compound against Kv1.3 channels using whole-cell patch-clamp electrophysiology.
Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.3 channel are commonly used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.
-
For recording, cells are dissociated and plated onto glass coverslips.
Electrophysiological Recording:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.
-
A glass pipette filled with the intracellular solution is brought into contact with a cell to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Kv1.3 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
The test compound (this compound) is applied at various concentrations through the perfusion system.
-
The peak outward current at each concentration is measured and compared to the control current to determine the percentage of inhibition.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Data Analysis Workflow:
The following diagram outlines the general workflow for analyzing the electrophysiological data to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of the Kv1.3 and Kv1.4 potassium channels. Its high degree of selectivity against other Kv channels makes it a valuable pharmacological tool for investigating the physiological and pathological roles of Kv1.3. The lack of data on its activity against Nav and Cav channels warrants further investigation to fully characterize its selectivity profile. The detailed understanding of its mechanism of action in T-cell activation provides a strong rationale for its exploration in the context of immune-mediated disorders.
References
Unveiling the Advantages of CP-339818: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of ion channel inhibitors, the choice between small molecules and peptide-based therapeutics is a critical one. This guide provides an in-depth comparison of the non-peptide Kv1.3 channel blocker, CP-339818, and peptide-based inhibitors, offering a comprehensive overview of their respective advantages, supported by experimental data and detailed protocols.
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target, particularly in the context of autoimmune diseases and other conditions involving T-lymphocyte activation. Both small molecules, like this compound, and peptide-based inhibitors have been developed to modulate the activity of this channel. This guide aims to provide an objective comparison to aid in the selection of the most appropriate tool for specific research and development needs.
At a Glance: this compound vs. Peptide-Based Inhibitors
| Feature | This compound | Peptide-Based Inhibitors |
| Molecular Nature | Small Molecule (Non-peptide) | Peptides (e.g., ShK and its analogs) |
| Primary Target | Kv1.3, Kv1.4 | Kv1.3 (often with higher selectivity) |
| Cell Permeability | Generally higher | Can be lower, often requires modification |
| Oral Bioavailability | Potentially higher | Generally low |
| Proteolytic Stability | High | Low, susceptible to degradation |
| Specificity | Can have off-target effects | Can be engineered for very high specificity |
| Manufacturing | Typically more straightforward and cost-effective | Can be more complex and costly |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency and selectivity of this compound and representative peptide-based inhibitors against Kv1.3 and other related potassium channels.
Table 1: Inhibitory Potency (IC50/Kd) Against Kv1.3
| Inhibitor | Type | Potency (IC50/Kd) | Source |
| This compound | Small Molecule | ~200 nM (IC50) | [1] |
| ShK | Peptide | ~10 pM (Kd) | [2] |
| ShK(L5) | Peptide | 69 pM (Kd) | [2] |
| Margatoxin | Peptide | 110 ± 12 pM (Kd) | [2] |
| PAP-1 | Small Molecule | 2 nM (EC50) | [3] |
Table 2: Selectivity Profile Against Other Kv Channels
| Inhibitor | Kv1.1 (IC50/Kd) | Kv1.2 (IC50/Kd) | Kv1.4 (IC50/Kd) | Kv1.5 (IC50/Kd) | Source |
| This compound | Weaker blocking effects | Weaker blocking effects | ~300 nM (IC50) | Weaker blocking effects | |
| ShK | 28 ± 6 pM (Kd) | 10 ± 1 nM (Kd) | - | - | [2] |
| ShK(L5) | >10 nM (Kd) | >100 nM (Kd) | - | - | [2] |
| Margatoxin | 10 ± 1 nM (Kd) | 520 ± 1 pM (Kd) | - | - | [2] |
| PAP-1 | >66 nM (EC50) | >250 nM (EC50) | - | 46 nM (EC50) | [3] |
Key Advantages of this compound
The primary advantages of this compound, as a small molecule inhibitor, lie in its physicochemical properties which often translate to more favorable pharmacokinetics compared to peptide-based inhibitors.
-
Oral Bioavailability: Small molecules like this compound generally exhibit better oral bioavailability, allowing for more convenient administration routes in potential therapeutic applications.
-
Cell Permeability: Their smaller size and lipophilic nature often facilitate easier passage across cell membranes to reach their intracellular targets.
-
Proteolytic Stability: Unlike peptides, which are susceptible to degradation by proteases, small molecules are typically more stable in biological fluids, leading to a longer half-life.
-
Cost of Manufacturing: The synthesis of small molecules is often less complex and more cost-effective than the production of therapeutic peptides.
Advantages of Peptide-Based Inhibitors
Peptide-based inhibitors, often derived from natural toxins, offer distinct advantages, primarily in their high potency and specificity.
-
High Potency and Specificity: Peptides can be engineered to bind to their target with very high affinity and selectivity, often in the picomolar range. This can minimize off-target effects. For example, the peptide inhibitor ShK(L5) demonstrates over 100-fold selectivity for Kv1.3 over the closely related Kv1.1 channel.[2]
-
Large Interaction Surface: Peptides can interact with larger surface areas on their target protein, which can be advantageous for inhibiting protein-protein interactions or targeting ion channel pores with high specificity.
-
Rational Design: The structure of peptides can be rationally modified to enhance their properties, such as selectivity and stability.
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate them.
Caption: Signaling pathway of T-cell activation and the role of Kv1.3 inhibition.
Caption: General experimental workflow for comparing Kv1.3 inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Kv1.3 Channels
Objective: To measure the inhibitory effect of this compound and peptide-based inhibitors on Kv1.3 channel currents in T-lymphocytes.
Methodology:
-
Cell Preparation: Isolate human T-lymphocytes and maintain them in a suitable culture medium.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA, adjusted to pH 7.2 with KOH.
-
Recording:
-
Establish a whole-cell configuration on a selected T-lymphocyte.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).
-
Record baseline currents.
-
Perfuse the cells with the external solution containing either this compound or the peptide inhibitor at various concentrations. The external solution should contain (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Record currents in the presence of the inhibitor.
-
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after inhibitor application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.[4]
T-cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound and peptide-based inhibitors on T-cell proliferation.
Methodology:
-
Cell Labeling:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or purified T-cells.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[5][6]
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.[5]
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or the peptide inhibitor for 1 hour.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or a suitable antigen.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.[7]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if necessary.
-
Acquire the cells on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
-
Data Analysis: Quantify the percentage of proliferated cells and the proliferation index for each condition.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of this compound and peptide-based inhibitors on the production of key cytokines (e.g., IL-2, IFN-γ) by activated T-cells.
Methodology:
-
Cell Culture and Stimulation:
-
Culture T-cells as described in the proliferation assay.
-
After the desired incubation period (e.g., 24-72 hours), collect the cell culture supernatants by centrifugation.[8]
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[9]
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate.[8]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.[9]
-
Wash the plate and add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
-
-
Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.
Conclusion
The choice between this compound and peptide-based inhibitors for targeting the Kv1.3 channel is multifaceted and depends on the specific goals of the research or therapeutic development. This compound offers the advantages of a small molecule, including better oral bioavailability and stability, making it a promising candidate for drug development. On the other hand, peptide-based inhibitors provide unparalleled potency and selectivity, which can be crucial for minimizing off-target effects and for use as highly specific research tools. By carefully considering the comparative data and experimental contexts presented in this guide, researchers can make an informed decision on the most suitable inhibitor for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Cytokine Elisa [bdbiosciences.com]
Comparative Analysis of CP-339818 Cross-Reactivity with Alternative Kv1.3 Channel Blockers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a pharmacological agent is paramount. This guide provides a comparative analysis of the cross-reactivity of CP-339818, a known blocker of Kv1.3 and Kv1.4 potassium channels, with other relevant inhibitors. The data presented herein is intended to facilitate informed decisions in experimental design and drug development pipelines.
This compound is a non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4, with IC50 values of approximately 200 nM and 300 nM, respectively. It also exhibits inhibitory activity against HCN1 and HCN4 channels, with IC50 values of 18.9 µM and 43.4 µM, respectively. While it is reported to have weaker effects on other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6, specific quantitative data on its broader selectivity are limited in publicly available literature.
This guide directly compares the known cross-reactivity of this compound with other well-characterized Kv1.3 channel blockers, namely PAP-1 and Margatoxin, to provide a clearer picture of its selectivity within the voltage-gated potassium channel family.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory potency (IC50) of this compound and its comparators against a panel of voltage-gated potassium channels. This allows for a direct comparison of their selectivity profiles.
| Target Channel | This compound (IC50) | PAP-1 (IC50) | Margatoxin (Kd) |
| Kv1.1 | Weaker Blocking Effect | No Significant Effect at 10 µM | 4.2 nM |
| Kv1.2 | Weaker Blocking Effect | No Significant Effect at 10 µM | 6.4 pM |
| Kv1.3 | ~200 nM | 2 nM | 11.7 pM[1] |
| Kv1.4 | ~300 nM | No Significant Effect at 10 µM | Data Not Available |
| Kv1.5 | Weaker Blocking Effect | No Significant Effect at 10 µM | Data Not Available |
| Kv1.6 | Weaker Blocking Effect | No Significant Effect at 10 µM | Data Not Available |
| Kv2.1 | Data Not Available | No Significant Effect at 10 µM | Data Not Available |
| Kv3.1-4 | Weaker Blocking Effect | Data Not Available | Data Not Available |
| Kv4.2 | Weaker Blocking Effect | No Significant Effect at 10 µM | Data Not Available |
| Kv10.1 | Data Not Available | No Significant Effect at 10 µM | Data Not Available |
| HCN1 | 18.9 µM[2] | Data Not Available | Data Not Available |
| HCN4 | 43.4 µM[2] | Data Not Available | Data Not Available |
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves electrophysiological techniques, most commonly the whole-cell patch-clamp method. Below is a generalized protocol representative of those used in the cited studies.
Cell Preparation and Channel Expression:
-
Mammalian cell lines (e.g., CHO, HEK293) or Xenopus laevis oocytes are used for heterologous expression of the specific potassium channel subunits.
-
Cells are transiently or stably transfected with the cDNA encoding the desired channel.
Electrophysiological Recording:
-
Whole-Cell Patch-Clamp: This technique is used to record the ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), and HEPES (e.g., 10), with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains KF or KCl (e.g., 145), MgCl2 (e.g., 2), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to 7.2.
-
-
Voltage Protocol:
-
The cell is held at a negative holding potential (e.g., -80 mV).
-
Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward potassium currents.
-
The effect of the compound is measured by comparing the current amplitude before and after its application to the bath solution.
-
-
Data Analysis:
-
Concentration-response curves are generated by applying a range of compound concentrations.
-
The IC50 value, the concentration at which the compound inhibits 50% of the current, is calculated by fitting the data to the Hill equation.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Benchmarking CP-339818 and PAP-1 for T Cell Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent T cell inhibitors, CP-339818 (Tofacitinib) and PAP-1. It outlines their distinct mechanisms of action, presents key performance data, and offers standardized experimental protocols for their evaluation.
Introduction: Targeting T Cell Activation
T lymphocytes are central players in the adaptive immune response. Their activation is a tightly regulated process initiated by the T cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2] This primary signal, coupled with co-stimulatory signals (e.g., CD28), triggers a cascade of intracellular signaling events.[1][3][4][5] These cascades, involving pathways like PLCγ1, MAPK, and PI3K-AKT, culminate in cytokine production, proliferation, and differentiation, mounting an effective immune response.[6][7]
However, dysregulated T cell activity is a hallmark of autoimmune diseases and transplant rejection. Consequently, inhibiting T cell function is a key therapeutic strategy. This guide focuses on two small molecule inhibitors, this compound and PAP-1, which achieve T cell suppression through fundamentally different but highly effective mechanisms.
Mechanisms of Action
This compound and PAP-1 inhibit T cell function by targeting distinct critical signaling pathways: the JAK/STAT pathway and the Kv1.3 potassium channel, respectively.
This compound, commercially known as Tofacitinib, is a potent inhibitor of Janus kinases (JAKs), with functional specificity for JAK3.
-
The JAK/STAT Pathway: This pathway is crucial for signaling downstream of many cytokine receptors that are essential for lymphocyte development, proliferation, and function.[8][9] When a cytokine (e.g., IL-2, IL-15) binds to its receptor, associated JAKs (often JAK1 and JAK3) become activated and phosphorylate each other.[10] They then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of genes required for T cell proliferation and survival.[8][9]
-
Inhibition by this compound: this compound targets and inhibits JAK3, which is predominantly expressed in hematopoietic cells and plays a vital role in lymphoid cell development.[10][11] By blocking JAK3, this compound prevents the phosphorylation and activation of STAT proteins (like STAT5), thereby interrupting the cytokine signaling required for T cell expansion and effector function.[11][12] Although first developed as a selective JAK3 inhibitor, it also demonstrates activity against JAK1.[13]
PAP-1 is a potent and selective small molecule blocker of the voltage-gated potassium channel Kv1.3.
-
Role of Kv1.3 in T Cells: The Kv1.3 channel is a key regulator of the membrane potential in T lymphocytes.[14] Following TCR stimulation, an influx of calcium (Ca²⁺) into the cell is required to sustain the activation signals that lead to proliferation and cytokine production.[6] This Ca²⁺ influx is driven by the electrochemical gradient across the plasma membrane. The Kv1.3 channel helps maintain this negative membrane potential by allowing potassium (K⁺) ions to flow out of the cell, which counteracts membrane depolarization. This sustained hyperpolarized state is essential for the continuous influx of Ca²⁺ needed for full T cell activation, particularly in effector memory T cells (TEM), which express high levels of Kv1.3.[14][15][16]
-
Inhibition by PAP-1: PAP-1 potently and selectively blocks the Kv1.3 channel.[17] This blockade prevents the efflux of K⁺ ions, leading to membrane depolarization. The depolarization reduces the electrochemical driving force for Ca²⁺ entry, thus inhibiting the sustained Ca²⁺ signal required for the activation of downstream transcription factors like NFAT (Nuclear Factor of Activated T-cells).[14][15] This ultimately suppresses T cell proliferation and cytokine production, with a pronounced effect on TEM cells.[17][18]
References
- 1. cusabio.com [cusabio.com]
- 2. youtube.com [youtube.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Molecular mechanisms of T cell co-stimulation and co-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akadeum.com [akadeum.com]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cd-genomics.com [cd-genomics.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. longdom.org [longdom.org]
- 11. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Dose JAK3 Inhibition Improves Antitumor T-Cell Immunity and Immunotherapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. pnas.org [pnas.org]
- 16. Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
A Comparative Guide to Small Molecule Kv1.3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent small molecule inhibitors targeting the voltage-gated potassium channel Kv1.3, a key player in the activation of effector memory T-cells and a promising target for autoimmune diseases and other inflammatory conditions.
This document summarizes the performance of several leading small molecule inhibitors—PAP-1, Psora-4, and Clofazimine—supported by experimental data. It includes detailed methodologies for crucial experiments and visual representations of the Kv1.3 signaling pathway and a typical inhibitor screening workflow to aid in the rational selection and application of these compounds in research and development.
Performance Comparison of Kv1.3 Inhibitors
The potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential as therapeutic agents. The following tables summarize the inhibitory concentrations (IC50) of PAP-1, Psora-4, and Clofazimine against Kv1.3 and a panel of other voltage-gated potassium channels to illustrate their selectivity profiles.
| Inhibitor | Kv1.3 IC50 (nM) | Cell Type | Reference |
| PAP-1 | 2 | L929 cells | [1][2] |
| Psora-4 | 3 | Not Specified | |
| Clofazimine | 300 | Jurkat T cells | [1][2] |
Table 1: Potency of Small Molecule Inhibitors against Kv1.3. This table outlines the half-maximal inhibitory concentration (IC50) of PAP-1, Psora-4, and Clofazimine on the Kv1.3 channel.
| Inhibitor | Kv1.1 | Kv1.2 | Kv1.4 | Kv1.5 | Kv1.6 | Kv2.1 | Kv3.1 | hERG |
| PAP-1 | >10 µM | >10 µM | >10 µM | 46 nM | >10 µM | >10 µM | >10 µM | >10 µM |
| Psora-4 | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | 7.7 nM | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | Not Specified |
| Clofazimine | >10 µM | >10 µM | Not Specified | >10 µM | Not Specified | Not Specified | >10 µM | Not Specified |
Table 2: Selectivity Profile of Small Molecule Kv1.3 Inhibitors. This table presents the IC50 values or selectivity folds of the inhibitors against a panel of other potassium channels. A higher IC50 value or selectivity fold indicates greater selectivity for Kv1.3. Data for PAP-1 and Clofazimine are presented as IC50 values from studies where concentrations up to 10 µM showed minimal inhibition[1][2]. Psora-4 data is presented as selectivity fold over Kv1.3.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the Kv1.3 signaling pathway in T-cell activation and a general workflow for screening small molecule inhibitors.
Figure 1. Kv1.3 Signaling Pathway in T-Cell Activation.
Figure 2. Experimental Workflow for Kv1.3 Inhibitor Screening.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key assays used in the characterization of Kv1.3 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay
This protocol is designed to measure the effect of small molecule inhibitors on Kv1.3 channel currents in a mammalian cell line stably expressing the channel.
I. Cell Preparation:
-
Culture Ltk⁻ cells stably transfected with the human Kv1.3 gene in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
II. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in the external solution to the desired final concentrations.
III. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps to +40 mV for 200 ms (B15284909) every 15 seconds.
-
Record baseline currents for at least 3 minutes to ensure stability.
-
Perfuse the recording chamber with the external solution containing the test inhibitor at various concentrations.
-
Record the current inhibition at each concentration until a steady-state block is achieved.
-
Wash out the inhibitor with the external solution to check for reversibility of the block.
IV. Data Analysis:
-
Measure the peak current amplitude at the +40 mV step before and after inhibitor application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to the Hill equation to determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures the inhibition of T-cell proliferation by small molecule Kv1.3 inhibitors using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
I. Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T-cells from PBMCs by negative selection using a magnetic-activated cell sorting (MACS) kit.
II. CFSE Labeling:
-
Resuspend the isolated T-cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding five volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
III. Proliferation Assay:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
Plate 1 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Pre-incubate the cells with various concentrations of the Kv1.3 inhibitor (or DMSO as a vehicle control) for 1 hour at 37°C.
-
Stimulate the T-cells with anti-CD3/CD28 beads (at a 1:1 bead-to-cell ratio).
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
IV. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Acquire the cells on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FITC channel.
-
Quantify cell proliferation by gating on the live cell population and analyzing the progressive halving of CFSE fluorescence intensity, which corresponds to successive cell divisions.
-
Calculate the percentage of proliferating cells for each inhibitor concentration and determine the IC50 for proliferation inhibition.
Conclusion
The small molecule inhibitors PAP-1, Psora-4, and Clofazimine demonstrate potent and, in the case of PAP-1 and Psora-4, highly selective inhibition of the Kv1.3 channel. Their distinct pharmacological profiles, as summarized in this guide, provide a basis for their selection in various research applications. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of studies aimed at further elucidating the role of Kv1.3 in health and disease and in the development of novel immunomodulatory therapies. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting an inhibitor and to validate its performance under their unique conditions.
References
Validating CP-339818's Effect on Effector Memory T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-339818 (Tofacitinib) and other Janus kinase (JAK) inhibitors, focusing on their effects on effector memory T cells (Tem). The information presented is intended to assist researchers in designing and interpreting experiments to validate the immunomodulatory effects of these compounds.
Executive Summary
This compound (Tofacitinib) is a potent inhibitor of Janus kinases, primarily targeting JAK1 and JAK3. This inhibition disrupts the signaling of several cytokines crucial for T cell activation, proliferation, and differentiation. This guide summarizes the known effects of Tofacitinib (B832) on effector memory T cells and compares its performance with other commercially available JAK inhibitors, namely Ruxolitinib and Baricitinib. While direct head-to-head comparative studies on effector memory T cell function are limited, this guide compiles available data to provide a comprehensive overview.
Mechanism of Action: The JAK-STAT Signaling Pathway
Effector memory T cell function is heavily reliant on cytokine signaling, a process mediated by the JAK-STAT pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in T cell proliferation, survival, and effector functions.
This compound and other JAK inhibitors exert their effects by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.
Comparative Performance of JAK Inhibitors
The following tables summarize the available quantitative data on the effects of this compound (Tofacitinib) and other JAK inhibitors on T cells. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation
This table presents the half-maximal inhibitory concentration (IC50) values of different JAK inhibitors on the phosphorylation of specific STAT proteins in human T cells following cytokine stimulation. Lower IC50 values indicate greater potency.
| Cytokine Stimulus | Downstream Pathway | Tofacitinib (this compound) IC50 (nM) | Baricitinib IC50 (nM) | Ruxolitinib IC50 (nM) | Reference |
| IL-2 | JAK1/JAK3 -> STAT5 | 11 | 49 | 281 | [1] |
| IL-4 | JAK1/JAK3 -> STAT6 | 4.9 | 57 | 374 | [1] |
| IL-15 | JAK1/JAK3 -> STAT5 | 12 | 68 | 320 | [1] |
| IL-21 | JAK1/JAK3 -> STAT3 | 21 | 103 | 425 | [1] |
| IFN-γ | JAK1/JAK2 -> STAT1 | 82 | 41 | 137 | [1] |
| IL-6 | JAK1/JAK2 -> STAT3 | 137 | 45 | 118 | [1] |
Data compiled from a study comparing the in vitro pharmacology of baricitinib, upadacitinib, and tofacitinib.[1]
Table 2: Effects on Effector T Cell Functions
This table summarizes the observed effects of JAK inhibitors on key functions of effector T cells. Direct head-to-head quantitative comparisons for all three drugs on effector memory T cells are limited in the current literature.
| Function | This compound (Tofacitinib) | Ruxolitinib | Baricitinib |
| Proliferation | Dose-dependent inhibition of CD4+ and CD8+ memory T cell proliferation. | Reduced proliferation of CD4+ T cells. | Dose-dependent inhibition of CD4+ T cell proliferation. |
| IFN-γ Production | Significantly reduced in specific T cell subsets. | Reduced in pro-inflammatory Th1 cells. | Inhibited Th1 differentiation and IFN-γ production. |
| TNF-α Production | Significantly reduced in specific T cell subsets. | Reduced in T cells from patients. | Not specifically reported for effector memory T cells. |
| IL-2 Production | Significantly reduced in specific T cell subsets. | Impacts IL-2-dependent STAT5 activation. | Not specifically reported for effector memory T cells. |
| Granzyme B Expression | Significantly reduced in memory CD4+ and CD8+ T cells. | Not specifically reported for effector memory T cells. | Not specifically reported for effector memory T cells. |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the effects of this compound and other compounds on effector memory T cells.
Isolation of Human Effector Memory T Cells
Objective: To isolate a pure population of CD8+ effector memory T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD8+ T Cell Enrichment Cocktail
-
EasySep™ Human Effector Memory CD8+ T Cell Enrichment Kit
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Flow cytometry antibodies: anti-CD3, anti-CD8, anti-CD45RO, anti-CCR7
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD8+ T cells from the PBMC fraction using the RosetteSep™ Human CD8+ T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Isolate effector memory CD8+ T cells from the enriched CD8+ T cell population using the EasySep™ Human Effector Memory CD8+ T Cell Enrichment Kit, which negatively selects for CD45RO+CCR7- cells.
-
Assess the purity of the isolated population by flow cytometry using antibodies against CD3, CD8, CD45RO, and CCR7. A purity of >95% is recommended.
In Vitro T Cell Proliferation Assay
Objective: To quantify the effect of this compound on the proliferation of effector memory T cells.
Materials:
-
Isolated effector memory T cells
-
This compound, Ruxolitinib, Baricitinib (dissolved in DMSO)
-
Anti-CD3/CD28 Dynabeads
-
CellTrace™ Violet Proliferation Kit
-
RPMI 1640 medium
-
96-well U-bottom plate
Protocol:
-
Label isolated effector memory T cells with CellTrace™ Violet according to the manufacturer's protocol.
-
Seed the labeled cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.
-
Add the test compounds (this compound, Ruxolitinib, Baricitinib) at various concentrations. Include a DMSO vehicle control.
-
Stimulate the cells with anti-CD3/CD28 Dynabeads at a bead-to-cell ratio of 1:1.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the dilution of CellTrace™ Violet by flow cytometry. The percentage of proliferated cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo).
Intracellular Cytokine Staining
Objective: To measure the production of key effector cytokines (IFN-γ, TNF-α, IL-2) by effector memory T cells following stimulation and drug treatment.
Materials:
-
Isolated effector memory T cells
-
This compound and other test compounds
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-IFN-γ, anti-TNF-α, anti-IL-2
Protocol:
-
Culture isolated effector memory T cells with the test compounds for a predetermined period (e.g., 24 hours).
-
For the last 4-6 hours of culture, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) to block cytokine secretion.
-
Harvest the cells and stain for the surface marker CD8.
-
Fix and permeabilize the cells using the BD Cytofix/Cytoperm™ kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines using fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2.
-
Analyze the percentage of cytokine-producing cells within the CD8+ population by flow cytometry.
Conclusion
This compound (Tofacitinib) effectively modulates the function of effector memory T cells by inhibiting the JAK-STAT signaling pathway. This leads to a reduction in proliferation and the production of key effector cytokines. Comparative data suggests that different JAK inhibitors exhibit distinct potency profiles against various cytokine signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to conduct their own validation studies and further elucidate the specific effects of this compound and other immunomodulatory compounds on effector memory T cell biology. Further head-to-head studies are warranted to provide a more definitive comparison of the functional consequences of these different JAK inhibitors on effector memory T cells.
References
Head-to-Head Comparison: CP-339818 and Correolide in Kv1.3 Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the voltage-gated potassium channel Kv1.3: CP-339818 and correolide (B1246394). Both compounds have been investigated for their immunosuppressive potential by targeting Kv1.3, a key regulator of T-lymphocyte activation. This document summarizes their performance based on available experimental data, outlines the methodologies used in these key experiments, and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound is a synthetic, non-peptide small molecule that exhibits potent and selective blockade of the Kv1.3 channel. In contrast, correolide is a naturally occurring nortriterpene. Both compounds effectively suppress T-cell activation by inhibiting Kv1.3 channel function, which is crucial for maintaining the membrane potential required for sustained calcium influx and subsequent downstream signaling events. While both molecules show a preference for the open or inactivated states of the Kv1.3 channel, the available quantitative data on the selectivity profile of this compound is more comprehensive than that for correolide.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and correolide, focusing on their potency and selectivity.
Table 1: Potency against Kv1.3 Channel
| Compound | Parameter | Value | Species/Cell Line | Reference(s) |
| This compound | IC₅₀ | ~200 nM | Human | [1][2] |
| Correolide | Kd | ~100 nM | Not Specified |
Table 2: Selectivity Profile of this compound
| Channel | IC₅₀ | Reference(s) |
| Kv1.1 | Significantly weaker blocking effects | |
| Kv1.2 | Significantly weaker blocking effects | [3] |
| Kv1.3 | 200 nM | [3][1][2] |
| Kv1.4 | ~300 nM | [2] |
| Kv1.5 | Significantly weaker blocking effects | [3] |
| Kv1.6 | Significantly weaker blocking effects | [3] |
| Kv3.1-4 | Significantly weaker blocking effects | [3] |
| Kv4.2 | Significantly weaker blocking effects | [3] |
| HCN1 | 18.9 µM | [3] |
| HCN4 | 43.4 µM | [3] |
Table 3: Selectivity Profile of Correolide
| Channel | Potency | Reference(s) |
| Other Kv1 Channels | Blocks with potencies equivalent to Kv1.3 |
Note: Comprehensive quantitative data for the selectivity of correolide across a wide range of ion channels is limited in the reviewed literature.
Mechanism of Action: State-Dependent Blockade
Both this compound and correolide exhibit a state-dependent blockade of the Kv1.3 channel, preferentially binding to the open or C-type inactivated states. This mechanism contributes to their efficacy, as the channel is more likely to be in these states during T-cell activation.
-
This compound: This non-peptide agent potently blocks the C-type inactivated conformation of Kv1.3.[2] This use-dependent block means that the inhibitory effect is more pronounced with repeated channel activation.
-
Correolide: This natural product also selectively blocks the open or C-type inactivated Kv1.3 channels.[4] The binding of correolide is thought to occur within the channel pore.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Electrophysiology for IC₅₀ Determination (Whole-Cell Patch Clamp)
This protocol is a standard method for determining the concentration of a compound required to inhibit 50% of the ion channel current (IC₅₀).
Objective: To measure the inhibitory effect of this compound or correolide on Kv1.3 channel currents.
Materials:
-
Cell line stably expressing the human Kv1.3 channel (e.g., CHO or HEK293 cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal pipette solution (e.g., containing in mM: 140 KF, 10 HEPES, 11 EGTA, 2 MgCl₂, pH 7.2).
-
External bath solution (e.g., containing in mM: 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose, pH 7.4).
-
This compound and correolide stock solutions.
Procedure:
-
Culture cells expressing Kv1.3 channels on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Mount a coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of this compound or correolide and record the corresponding reduction in current amplitude.
-
Wash out the compound to ensure reversibility of the block.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.
Radioligand Binding Assay for Kd Determination
This protocol is used to determine the equilibrium dissociation constant (Kd), a measure of the affinity of a ligand for its receptor.
Objective: To determine the binding affinity of [³H]dihydrocorreolide to membranes expressing the Kv1.3 channel.
Materials:
-
Membrane preparations from cells expressing the Kv1.3 channel.
-
[³H]dihydrocorreolide (radioligand).
-
Unlabeled correolide.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the membrane preparation with increasing concentrations of [³H]dihydrocorreolide in the binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled correolide.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the radioligand concentration and analyze the data using saturation binding kinetics to determine the Kd and Bmax (maximum number of binding sites).
T-Cell Activation and IL-2 Production Assay
This protocol assesses the functional consequence of Kv1.3 channel blockade on T-cell activation, a key event in the immune response.
Objective: To measure the effect of this compound or correolide on the production of Interleukin-2 (IL-2) by activated T-cells.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA)).
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound and correolide stock solutions.
-
96-well cell culture plates.
-
Human IL-2 ELISA kit.
Procedure:
-
Plate the T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Pre-incubate the cells with various concentrations of this compound or correolide for 30-60 minutes.
-
Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or PHA to the wells. Include unstimulated and stimulated control wells without any inhibitor.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration as a function of the inhibitor concentration to determine the dose-dependent inhibition of T-cell activation.
Mandatory Visualizations
Signaling Pathway of T-Cell Activation via Kv1.3
Caption: T-Cell activation pathway and the role of Kv1.3.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for determining IC₅₀ using whole-cell patch clamp.
Logical Relationship: Immunosuppression via Kv1.3 Blockade
Caption: Logical flow of immunosuppression by Kv1.3 inhibitors.
References
Safety Operating Guide
Proper Disposal of CP-339818: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of CP-339818, a potent, non-peptide Kv1.3 and Kv1.4 channel antagonist. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Summary and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment must be worn at all times when handling this compound.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral | H302 | Protective gloves, protective clothing, eye protection, face protection.[1] |
| Skin corrosion/irritation | H315 | Protective gloves, protective clothing.[1] |
| Serious eye damage/eye irritation | H319 | Eye protection (safety goggles with side-shields), face protection.[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Contaminated Materials: All materials that have come into contact with this compound, including unused product, empty containers, contaminated gloves, lab coats, and cleaning materials, should be considered hazardous waste.
-
Segregation: This waste must be segregated from other laboratory waste streams to avoid cross-contamination and ensure proper disposal.
2. Containerization:
-
Primary Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound hydrochloride". Include the CAS No: 478341-55-8.[1]
3. Storage:
-
Location: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Containment: The storage area should have secondary containment to manage any potential leaks or spills.
4. Disposal:
-
Professional Disposal Service: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Personal Protection: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and eye protection.[1]
-
Absorption: For liquid spills, absorb the material with a non-combustible absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop up the material, avoiding dust formation.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collection and Disposal: Collect all contaminated materials and place them in a labeled hazardous waste container for disposal according to the procedures outlined above.[1]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CP-339818
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of CP-339818, a potent, non-peptide Kv1.3 and Kv1.4 channel blocker. By adhering to these guidelines, you can minimize risks and ensure the integrity of your research.
Immediate Safety and Hazard Information
This compound hydrochloride is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity (Category 4).[1]
-
Causes skin irritation: Skin corrosion/irritation (Category 2).[1]
-
Causes serious eye irritation: Serious eye damage/eye irritation (Category 2A).[1]
It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to strict laboratory protocols.
Quantitative Safety Data
While specific quantitative occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound hydrochloride, the following table summarizes its key chemical and physical properties.[1]
| Property | Value |
| Chemical Formula | C₂₁H₂₅ClN₂ |
| Molecular Weight | 340.89 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in water to 20 mM |
| Storage | Store at room temperature |
Note: For batch-specific data, always refer to the Certificate of Analysis.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[2][3][4][5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents skin contact that can lead to irritation. |
| Body Protection | A laboratory coat or impervious clothing. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. | Prevents inhalation of the compound, which is harmful if ingested. |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Store at room temperature.
Handling and Weighing (to be performed in a designated area)
-
Engineering Controls: All handling of this compound powder should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[8][9][10]
-
Personal Protective Equipment: Before handling, don the mandatory PPE as outlined in the table above.
-
Weighing:
-
Use the smallest practical quantity for the experiment.[8]
-
Whenever possible, use pre-weighed amounts or prepare stock solutions to avoid repeated handling of the powder.[9]
-
If weighing is necessary, do so on a disposable weigh paper or in a tared, sealed container.
-
Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
-
Spill and Emergency Procedures
-
Spill Cleanup:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in the regular trash.[11][12][13] Contact your institution's environmental health and safety department for specific disposal procedures.[14]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. falseguridad.com [falseguridad.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. Hazardous Waste and Medicine Disposal | Campbell, CA - Official Website [campbellca.gov]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. Hazardous Material Disposal and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
